5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-18(20)13-8-6-12(7-9-13)15-16-14(21-17-15)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZONGMVJXXWXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360523 | |
| Record name | 5-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431908-57-5 | |
| Record name | 5-benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30360523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. This molecule is of interest to the scientific community due to the prevalence of the 1,2,4-oxadiazole core in medicinally active compounds.[1][2][3][4] The presence of the nitrobenzyl moiety further suggests potential applications in various therapeutic areas. This document outlines a proposed synthetic pathway, detailed experimental protocols, and expected characterization data.
Molecular Structure and Properties
This compound is a substituted 1,2,4-oxadiazole featuring a benzyl group at the 5-position and a 4-nitrophenyl group at the 3-position.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 431908-57-5 |
| Molecular Formula | C15H11N3O3 |
| Molecular Weight | 281.27 g/mol |
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through the reaction of p-nitrobenzamidoxime with phenylacetyl chloride. This method is adapted from the successful synthesis of the structurally similar compound, 5-phenyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.[5] The proposed reaction proceeds via an initial acylation of the amidoxime followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following is a detailed, proposed experimental protocol for the synthesis of this compound.
Materials:
-
p-Nitrobenzamidoxime
-
Phenylacetyl chloride
-
Dioxane (anhydrous)
-
Boron trifluoride etherate (BF3·Et2O)
-
Standard laboratory glassware and reflux apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-nitrobenzamidoxime (0.06 mol) and phenylacetyl chloride (0.06 mol) in 250 mL of anhydrous dioxane.
-
Heat the solution on a steam bath for one hour.
-
Add 2 mL of boron trifluoride etherate (BF3·Et2O) to the reaction mixture.
-
Reflux the resulting solution overnight.
-
After reflux, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold dioxane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. The following table summarizes the expected characterization data based on the analysis of structurally similar compounds.[6][7][8][9]
| Technique | Expected Observations |
| Melting Point | A sharp melting point is expected for a pure compound. |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ~3100 (Aromatic C-H str.), ~1600 (C=N str.), ~1520 & ~1350 (Asymmetric and symmetric NO₂ str.), ~1450 (Aromatic C=C str.), ~1050 (C-O-C str. of oxadiazole ring). |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (CDCl₃, δ/ppm) | ~8.3 (d, 2H, Ar-H ortho to NO₂), ~8.1 (d, 2H, Ar-H meta to NO₂), ~7.4-7.2 (m, 5H, Phenyl-H of benzyl group), ~4.2 (s, 2H, -CH₂-). |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy (CDCl₃, δ/ppm) | ~175 (C5 of oxadiazole), ~168 (C3 of oxadiazole), ~150 (C-NO₂), ~134 (Quaternary C of benzyl), ~130-127 (Aromatic carbons), ~32 (-CH₂-). |
| Mass Spectrometry (EI-MS, m/z) | 281 [M]⁺, fragments corresponding to the loss of NO₂, C₇H₇, and other characteristic fragments. |
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and characterization of the target compound.
Potential Biological Significance
Derivatives of 1,3,4-oxadiazole, a related isomer, have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10][11] The structural motifs present in this compound suggest that it may also possess interesting pharmacological activities, making it a valuable candidate for further investigation in drug discovery programs. The nitroaromatic group, in particular, is a common feature in various bioactive molecules.
This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to use this information as a starting point for their own investigations into this and related compounds.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jyoungpharm.org [jyoungpharm.org]
An In-Depth Technical Guide to 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: Unveiling Its Chemical Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the chemical properties of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Despite its commercial availability, detailed experimental data regarding its synthesis, spectroscopic characterization, and biological activity remains largely unpublished in peer-reviewed literature. This document consolidates available information and provides a theoretical framework based on the known chemistry of the 1,2,4-oxadiazole scaffold. The guide also outlines general experimental protocols for the synthesis and characterization of analogous compounds, offering a foundational methodology for researchers investigating this specific molecule.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its bioisosteric relationship with amides and esters, offering improved metabolic stability and pharmacokinetic properties.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The title compound, this compound, incorporates a benzyl group at the 5-position and a 4-nitrophenyl group at the 3-position, suggesting potential for diverse biological interactions. However, a thorough investigation into its specific chemical and biological profile is currently lacking in public scientific databases.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 431908-57-5 | BOC Sciences |
| Molecular Formula | C₁₅H₁₁N₃O₃ | BOC Sciences |
| Molecular Weight | 281.27 g/mol | BOC Sciences |
| Appearance | (Not specified) | - |
| Melting Point | (Not specified) | - |
| Solubility | (Not specified) | - |
Table 1: Physicochemical Properties of this compound.
Synthesis and Reactivity
General Synthetic Approach
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established and typically proceeds through the condensation of an amidoxime with a carboxylic acid derivative.[1][2][3] For the synthesis of this compound, a plausible synthetic route would involve the reaction of 4-nitrobenzamidoxime with phenylacetic acid or one of its activated derivatives (e.g., acyl chloride, ester).
Below is a generalized experimental protocol for this type of transformation.
Experimental Protocol: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Materials:
-
Appropriate amidoxime (e.g., 4-nitrobenzamidoxime)
-
Appropriate carboxylic acid or derivative (e.g., phenylacetic acid, phenylacetyl chloride)
-
Coupling agent (if using a carboxylic acid), such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
Procedure:
-
Activation of the Carboxylic Acid (if applicable): To a solution of the carboxylic acid (1.0 eq) and a coupling agent (1.1 eq) in an anhydrous solvent, add a base (1.2 eq) at 0 °C. Stir the mixture for 30 minutes.
-
Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The intermediate O-acylamidoxime can be cyclized to the 1,2,4-oxadiazole by heating the reaction mixture or by the addition of a dehydrating agent.
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated by-products. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Reactivity
The 1,2,4-oxadiazole ring is generally stable but can undergo certain reactions. The nitrogen atoms are weakly basic. The ring is susceptible to nucleophilic attack, particularly at the C3 and C5 positions, especially if a good leaving group is present. The N-O bond is the weakest bond in the ring and can be cleaved under reductive conditions.
Spectroscopic Characterization (Predicted)
Without experimental data, the expected spectroscopic features for this compound can be predicted based on its structure.
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | - Aromatic protons of the 4-nitrophenyl group appearing as two doublets in the downfield region (around δ 8.0-8.5 ppm). - Aromatic protons of the benzyl group appearing as a multiplet in the region of δ 7.2-7.5 ppm. - A singlet for the methylene (-CH₂-) protons of the benzyl group around δ 4.0-4.5 ppm. |
| ¹³C NMR | - Signals for the two carbons of the oxadiazole ring in the downfield region (around δ 160-180 ppm). - Signals for the aromatic carbons of both the 4-nitrophenyl and benzyl groups. - A signal for the methylene carbon of the benzyl group. |
| IR Spectroscopy | - Characteristic C=N stretching vibration of the oxadiazole ring (around 1600-1650 cm⁻¹). - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) (around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹). - C-H stretching vibrations for the aromatic and methylene groups. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (m/z = 281.08). - Fragmentation patterns corresponding to the loss of the nitro group, the benzyl group, and cleavage of the oxadiazole ring. |
Table 2: Predicted Spectroscopic Data for this compound.
Potential Biological Activity and Signaling Pathways (Theoretical)
Given the presence of the 1,2,4-oxadiazole core and the nitrophenyl moiety, this compound could be explored for various biological activities. Many nitrophenyl-containing compounds exhibit antimicrobial and anticancer properties. The 1,2,4-oxadiazole scaffold is a known pharmacophore in various drug discovery programs.
A hypothetical workflow for the initial biological evaluation of this compound is presented below.
Caption: A hypothetical workflow for the synthesis and biological evaluation of novel oxadiazole derivatives.
Conclusion and Future Directions
This compound represents an under-investigated molecule with potential for applications in medicinal chemistry. This technical guide has provided a theoretical framework for its chemical properties based on the known reactivity and characteristics of the 1,2,4-oxadiazole class of compounds. The immediate future direction for research on this compound should be the publication of a detailed synthetic protocol and complete spectroscopic characterization. Following this, a systematic biological evaluation is warranted to explore its potential as a therapeutic agent. The general methodologies and predictive data presented herein offer a starting point for researchers and drug development professionals interested in unlocking the potential of this and related 1,2,4-oxadiazole derivatives.
References
Navigating the Therapeutic Potential of 1,2,4-Oxadiazoles: A Technical Guide on a Promising Heterocyclic Scaffold
Disclaimer: This technical guide explores the biological activities of the 1,2,4-oxadiazole scaffold, with a focus on derivatives structurally related to 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole . As of the latest literature review, no specific biological activity data for this compound has been published. The information presented herein is based on studies of analogous compounds and is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals on the potential of this chemical class.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. [1]This scaffold is considered a "privileged" structure, meaning it is capable of binding to a variety of biological targets, leading to a wide range of therapeutic effects. Derivatives of 1,2,4-oxadiazole have been reported to exhibit a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. [1][2]The presence of a benzyl group at the 5-position and a nitrophenyl group at the 3-position, as in the case of this compound, suggests the potential for significant biological activity, warranting an in-depth exploration of its chemical neighborhood.
Synthesis of 1,2,4-Oxadiazole Derivatives
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry. A common and versatile method involves the cyclodehydration of O-acylamidoximes. This approach offers a straightforward route to a wide array of derivatives with diverse substitutions at the 3 and 5 positions of the oxadiazole ring.
Anticancer Activity of 1,2,4-Oxadiazole Derivatives
A significant body of research has focused on the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 1,2,4-Oxadiazole linked 5-Fluorouracil | MCF-7, A549, DU145, MDA-MB-231 | 0.011 - 19.4 | [1] |
| 1,2,4-Oxadiazole-Sulfonamides | HCT-116 | 6.0 | [2] |
| 1,2,4-Oxadiazole linked Imidazopyridines | MCF-7, A-549, A375 | 0.68 - 1.56 | [2] |
| 1,2,4-Oxadiazole linked Imidazothiadiazoles | A375, MCF-7, ACHN | 0.11 - 2.98 | [3] |
| N-cyclo-hexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 | - | [4] |
Note: The above table presents a selection of reported anticancer activities for various 1,2,4-oxadiazole derivatives to illustrate the potential of this scaffold. The specific activities can vary significantly based on the nature and position of the substituents.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A standard method to evaluate the anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [1]This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for many 1,2,4-oxadiazole derivatives is still under investigation, several studies have pointed towards the modulation of key signaling pathways involved in cancer. For instance, some derivatives have been shown to induce apoptosis (programmed cell death) and inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression. [5] One study on an immunomodulatory 1,2,4-oxadiazole derivative highlighted its ability to polarize macrophages towards an M1 (anti-tumoral) phenotype. [4][6]This suggests that some compounds in this class may exert their anticancer effects not only through direct cytotoxicity but also by modulating the tumor microenvironment.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The extensive research into its derivatives has revealed significant potential, particularly in the realm of oncology. While the specific biological profile of This compound remains to be elucidated, the collective data on structurally related compounds strongly suggests that it warrants further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of this specific molecule and its close analogs. Elucidating its mechanism of action, identifying its molecular targets, and assessing its in vivo efficacy and safety profile will be crucial steps in determining its potential as a future therapeutic candidate. The insights gained from such studies will not only shed light on this particular compound but also contribute to the broader understanding and development of 1,2,4-oxadiazole-based therapeutics.
References
- 1. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of Action of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Review of Available Data
Despite a comprehensive search of scientific literature and databases, no specific studies detailing the mechanism of action, biological targets, or quantitative pharmacological data for 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole have been identified. The compound is commercially available for research purposes, yet its biological activities remain uncharacterized in the public domain.
This technical guide, therefore, addresses the broader context of the 1,2,4-oxadiazole and structurally related 1,3,4-oxadiazole scaffolds, which have been extensively investigated for their therapeutic potential. By examining the activities of derivatives bearing similar benzyl and nitrophenyl moieties, we can infer potential avenues of investigation for the title compound.
The Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry
Oxadiazoles are a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,2,4- and 1,3,4-isomers are prominent in medicinal chemistry due to their favorable physicochemical properties and ability to engage in various biological interactions. These scaffolds are often considered bioisosteres of amides and esters, offering improved metabolic stability and pharmacokinetic profiles.
Derivatives of both 1,2,4- and 1,3,4-oxadiazoles have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.
Potential Therapeutic Applications Based on Structural Analogs
Given the presence of the benzyl and 4-nitrophenyl groups in the title compound, we can explore the known activities of structurally analogous oxadiazole derivatives.
Anticancer Activity
Numerous 1,3,4-oxadiazole derivatives have been reported to exhibit potent anticancer activities through diverse mechanisms. For instance, compounds incorporating a nitrophenyl group have been investigated as cytotoxic agents. One study on 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole demonstrated significant potency against various cancer cell lines, including breast, stomach, and liver cancer.[1] This activity was linked to the inhibition of human thymidylate synthase.[1]
Furthermore, benzyl-substituted 1,3,4-oxadiazoles have also shown promise as anticancer agents. A series of substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamides were evaluated for their inhibitory activity against human alkaline phosphatase (ALP), an enzyme implicated in cancer progression.[1] One derivative, 2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl) phenyl)acetamide, displayed potent anticancer activity with a low micromolar IC50 value.[1]
A recent study published in April 2024 explored the antiproliferative activity of 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole, a close structural isomer of the title compound.[2] This highlights the ongoing interest in the anticancer potential of molecules with this combination of functional groups.
The proposed mechanisms of anticancer action for various oxadiazole derivatives are multifaceted and can involve:
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell survival and proliferation, such as thymidylate synthase, alkaline phosphatase, and various kinases.[1]
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through pathways like the p53-mediated intrinsic pathway.
-
Telomerase Inhibition: Inhibiting the enzyme telomerase, which is essential for maintaining telomere length and enabling replicative immortality in cancer cells.
Logical Relationship of Potential Anticancer Mechanisms
Caption: Potential anticancer mechanisms of action for oxadiazole derivatives.
Enzyme Inhibition
Beyond cancer-related enzymes, oxadiazole derivatives have been identified as inhibitors of various other enzymes. For example, S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol have shown prominent activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[3] Derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide have also been screened against these cholinesterases, as well as lipoxygenase, an enzyme involved in inflammation.[4]
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Anti-inflammatory Activity
The 1,3,4-oxadiazole nucleus is a common feature in compounds designed for anti-inflammatory activity.[5][6][7] For instance, certain 1,3,4-oxadiazole derivatives have demonstrated good anti-inflammatory responses in carrageenan-induced rat paw edema models.[5][8] The mechanism often involves the inhibition of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
Future Directions
The absence of specific data on this compound presents a clear research gap. Future investigations should focus on:
-
In vitro Screening: Evaluating the compound against a panel of cancer cell lines from different tissues to determine its cytotoxic potential.
-
Enzyme Inhibition Assays: Screening against a broad range of enzymes, including kinases, cholinesterases, and inflammatory enzymes, to identify potential molecular targets.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the underlying signaling pathways and molecular interactions. This would involve techniques such as Western blotting, flow cytometry, and molecular docking studies.
Conclusion
While the specific mechanism of action for this compound remains to be elucidated, the extensive research on related oxadiazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the benzyl and nitrophenyl moieties suggests that its biological activities could lie in the realms of anticancer, enzyme inhibition, or anti-inflammatory effects. Further experimental studies are imperative to uncover the pharmacological profile of this enigmatic compound.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. brieflands.com [brieflands.com]
- 6. mdpi.com [mdpi.com]
- 7. thaiscience.info [thaiscience.info]
- 8. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 1,2,4-Oxadiazoles: A Technical Guide from Historical Discovery to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry and drug discovery. Its significance lies in its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties. This technical guide provides a comprehensive exploration of the discovery and historical evolution of 1,2,4-oxadiazole synthesis, from its initial discovery to the sophisticated methods employed today. Detailed experimental protocols for key reactions, a comparative analysis of various methodologies through quantitative data, and visualizations of synthetic pathways are presented to equip researchers with the knowledge to effectively synthesize these valuable heterocyclic scaffolds.
A Historical Perspective: The Genesis of 1,2,4-Oxadiazole Synthesis
The journey of the 1,2,4-oxadiazole ring began in 1884 with its first synthesis by German chemists Ferdinand Tiemann and P. Krüger. Their pioneering work, however, led to an initial misidentification of the structure as an "azoxime" or "furo[ab1]diazole". It took nearly eight decades for the true potential of this heterocycle to be recognized, spurred by investigations into its photochemical rearrangements. Over the last four decades, the 1,2,4-oxadiazole nucleus has been the subject of extensive research, leading to the development of a vast library of compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.
The classical and still widely referenced methods for constructing the 1,2,4-oxadiazole ring are the reaction of amidoximes with acylating agents, as originally reported by Tiemann and Krüger, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. These foundational methods have served as the bedrock for the development of a plethora of modern, more efficient synthetic protocols.
Figure 1: A timeline highlighting the key milestones in the history of 1,2,4-oxadiazole synthesis.
Classical Synthetic Methodologies
The two primary classical routes to 1,2,4-oxadiazoles are the Tiemann and Krüger synthesis and the 1,3-dipolar cycloaddition.
The Tiemann and Krüger Synthesis: Acylation of Amidoximes
The pioneering method for 1,2,4-oxadiazole synthesis involves the reaction of an amidoxime with an acyl chloride. This reaction proceeds through the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. While historically significant, this method often suffers from drawbacks such as the need for harsh reaction conditions, extended reaction times (6-12 hours), and challenging purification processes due to the formation of byproducts.
An In-depth Technical Guide to the Spectroscopic Data of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Due to the limited availability of published experimental data for this specific molecule, this guide outlines a common and effective synthetic protocol and presents predicted spectroscopic data based on the analysis of structurally similar compounds. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of 1,2,4-oxadiazole derivatives.
Synthesis of this compound
A prevalent and reliable method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime, which is formed from the reaction of an amidoxime with a carboxylic acid or its derivative. For the synthesis of this compound, the logical precursors are 4-nitrobenzamidoxime and phenylacetic acid.
Experimental Protocol: Synthesis via Amidoxime and Carboxylic Acid
This protocol is adapted from established methods for the synthesis of 1,2,4-oxadiazoles.
Materials:
-
4-nitrobenzamidoxime
-
Phenylacetic acid
-
1,1'-Carbonyldiimidazole (CDI) or another suitable coupling agent (e.g., EDC, DCC)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIEA)) if starting from an acid chloride.
Procedure:
-
Activation of Phenylacetic Acid: In a round-bottom flask, dissolve phenylacetic acid (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours to form the corresponding acylimidazole intermediate.
-
Reaction with Amidoxime: To the activated phenylacetic acid solution, add 4-nitrobenzamidoxime (1.0 eq).
-
Cyclization: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The cyclization can take several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. The predictions are based on the known chemical shifts and fragmentation patterns of the constituent functional groups and the 1,2,4-oxadiazole core.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 2H | H-3', H-5' (Aromatic) |
| ~8.15 | d | 2H | H-2', H-6' (Aromatic) |
| ~7.40 - 7.25 | m | 5H | Phenyl group (benzyl) |
| ~4.20 | s | 2H | -CH₂- (benzyl) |
-
Rationale: The protons on the 4-nitrophenyl ring are expected to appear as two doublets in the downfield region due to the strong electron-withdrawing effect of the nitro group and the oxadiazole ring. The protons of the phenyl group of the benzyl moiety will likely appear as a multiplet in the typical aromatic region. The benzylic protons should appear as a singlet.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C5 (Oxadiazole) |
| ~168 | C3 (Oxadiazole) |
| ~150 | C-NO₂ (Aromatic) |
| ~135 | Quaternary C (Phenyl of benzyl) |
| ~130 | Quaternary C (Nitrophenyl) |
| ~129.5 | CH (Phenyl of benzyl) |
| ~129.0 | CH (Phenyl of benzyl) |
| ~128.0 | CH (Nitrophenyl) |
| ~127.5 | CH (Phenyl of benzyl) |
| ~124.0 | CH (Nitrophenyl) |
| ~35 | -CH₂- (benzyl) |
-
Rationale: The two carbons of the 1,2,4-oxadiazole ring are expected to be significantly deshielded and appear at the downfield end of the spectrum. The aromatic carbons will appear in the 120-150 ppm range, with the carbon attached to the nitro group being the most deshielded. The benzylic carbon will be found in the aliphatic region.
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 281 | [M]⁺ (Molecular Ion) |
| 162 | [M - C₇H₅NO]⁺ |
| 146 | [M - C₇H₅N₂O₂]⁺ |
| 116 | [C₈H₅N₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
-
Rationale: The molecular ion peak is expected at m/z 281, corresponding to the molecular weight of the compound. Common fragmentation patterns would include the cleavage of the benzyl group to form the stable tropylium ion (m/z 91) and various cleavages of the oxadiazole ring and the nitrophenyl group.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Data (KBr Pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₂-) |
| ~1610, 1580, 1495 | Strong | C=C and C=N stretching (Aromatic and Oxadiazole) |
| ~1520, 1345 | Strong | Asymmetric and Symmetric NO₂ stretch |
| ~1200 - 1000 | Medium | C-O and N-O stretching |
-
Rationale: The IR spectrum is expected to show characteristic peaks for the aromatic C-H stretching, the aliphatic C-H stretching of the benzyl group, and strong absorptions for the C=C and C=N bonds within the aromatic and oxadiazole rings. The most prominent peaks will likely be the strong, characteristic absorptions for the asymmetric and symmetric stretching of the nitro group.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are not extensively documented, 1,2,4-oxadiazole derivatives are known to be of interest in drug discovery due to their bioisosteric relationship with amides and esters. They are investigated for a variety of biological activities. The logical relationship for the characterization of this compound is outlined below.
Caption: Logical workflow for the characterization of the target compound.
This guide provides a foundational understanding of the expected spectroscopic properties and a viable synthetic route for this compound. Researchers can use this information to aid in the synthesis, purification, and characterization of this and related compounds.
Potential Therapeutic Targets of 1,2,4-Oxadiazole Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. This five-membered heterocyclic ring, a bioisosteric equivalent of ester and amide functionalities, offers improved metabolic stability, a key feature in modern drug design. Derivatives of 1,2,4-oxadiazole have been identified as potent modulators of various enzyme classes, receptors, and signaling pathways, positioning them as promising candidates for the treatment of a diverse range of diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and infectious diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of 1,2,4-oxadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to aid in the advancement of drug discovery and development efforts.
Key Therapeutic Areas and Targets
The therapeutic potential of 1,2,4-oxadiazole derivatives spans multiple disease areas, with significant research focused on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities.
Anticancer Activity
1,2,4-Oxadiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Enzyme Inhibition:
A primary strategy in the development of 1,2,4-oxadiazole-based anticancer agents is the inhibition of enzymes that are overexpressed or hyperactivated in cancer cells.
-
Kinases: These enzymes are central to cell signaling and are major targets in oncology. 1,2,4-Oxadiazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[2][3]
-
Histone Deacetylases (HDACs): As epigenetic modulators, HDACs are critical targets for cancer therapy. Certain 1,2,4-oxadiazole derivatives have shown potent HDAC inhibitory activity.[2]
-
Carbonic Anhydrase IX (CAIX): This enzyme is involved in pH regulation in the tumor microenvironment and is a target for inhibiting tumor progression.[4]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 1,2,4-oxadiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 7a | MCF-7 (Breast) | MTT | <10 | [5] |
| 7b | MCF-7 (Breast) | MTT | <10 | [5] |
| 7e | MCF-7 (Breast) | MTT | 8-13 | [5] |
| 7m | MCF-7 (Breast) | MTT | <10 | [5] |
| 15a | MCF-7 (Breast) | MTT | 2.5 ± 0.35 | [6] |
| 15b | MCF-7 (Breast) | MTT | 1.85 ± 0.28 | [6] |
| 15a | MDA-MB-231 (Breast) | MTT | 4.88 ± 1.74 | [6] |
| 15b | MDA-MB-231 (Breast) | MTT | 2.27 ± 0.73 | [6] |
| 43a | MCF-7 (Breast) | MTT | 1.76 ± 0.08 | [6] |
| 43b | MCF-7 (Breast) | MTT | 1.18 ± 0.04 | [6] |
| 43a | MDA-MB-231 (Breast) | MTT | 0.59 ± 0.02 | [6] |
| 43b | MDA-MB-231 (Breast) | MTT | 3.59 ± 0.2 | [6] |
| 44b | MDA-MB-231 (Breast) | MTT | 1.24 ± 0.06 | [6] |
| 44d | MDA-MB-231 (Breast) | MTT | 1.16 ± 0.04 | [6] |
| SP04 | PC-3 (Prostate) | MTT | 0.238 | [7] |
| 10c | HCT116 (Colon) | MTT | 1.82 - 5.55 | [8] |
| 10c | HepG-2 (Liver) | MTT | 1.82 - 5.55 | [8] |
| 10c | MCF-7 (Breast) | MTT | 1.82 - 5.55 | [8] |
| 5a | HepG-2 (Liver) | MTT | - | [8] |
| 10b | HepG-2 (Liver) | MTT | - | [8] |
Quantitative Data on Enzyme Inhibition
The inhibitory potential of 1,2,4-oxadiazole derivatives against key anticancer enzyme targets is presented below.
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| 7a | EGFR (Wild-Type) | Luminescence-based | <10 | [9] |
| 7b | EGFR (Wild-Type) | Luminescence-based | <10 | [9] |
| 7m | EGFR (Wild-Type) | Luminescence-based | <10 | [9] |
| 7a | EGFR (T790M Mutant) | Luminescence-based | <10 | [9] |
| 5a | EGFR-TK | ELISA-based | 0.09 | [8] |
| 10b | EGFR-TK | ELISA-based | 0.16 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 1,2,4-Oxadiazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of the NF-κB signaling pathway.[10]
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Some 1,2,4-oxadiazole derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[6][10]
Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.
Neuroprotective Activity
Neurodegenerative diseases like Alzheimer's disease are characterized by neuronal loss and cognitive decline. 1,2,4-Oxadiazole derivatives have shown promise as neuroprotective agents through various mechanisms.
Enzyme Inhibition:
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Several 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against these enzymes.[2][11]
Nrf2 Signaling Pathway Activation:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial cellular defense mechanism against oxidative stress. Some 1,2,4-oxadiazole derivatives have been identified as activators of this pathway, which can protect neuronal cells from oxidative damage.[12][13] Recent studies have shown that these derivatives can upregulate Nrf2 by binding to Rpn6, a subunit of the 26S proteasome, thereby blocking the degradation of ubiquitinated Nrf2.[14]
Caption: Activation of the Nrf2 signaling pathway by 1,2,4-oxadiazole derivatives.
Quantitative Data on Neuroprotective Activity
The following table summarizes the inhibitory activity of selected 1,2,4-oxadiazole derivatives against cholinesterases.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 1b | AChE | 0.00098 - 0.07920 | [11] |
| 2a-c | AChE | 0.00098 - 0.07920 | [11] |
| 3b | AChE | 0.00098 - 0.07920 | [11] |
| 4a-c | AChE | 0.00098 - 0.07920 | [11] |
| 5a-c | AChE | 0.00098 - 0.07920 | [11] |
| 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b | AChE | 0.0158 - 0.121 | [15] |
| 6n | BuChE | 5.07 | [16] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. 1,2,4-Oxadiazole derivatives have demonstrated activity against a range of bacteria and fungi.[1]
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 51a | S. aureus ATCC29213 | 2 | [17] |
| 52a | S. aureus ATCC29213 | 2 | [17] |
| OZE-I | S. aureus | 4 - 16 | |
| OZE-II | S. aureus | 4 - 16 | |
| 4a | MRSA | 62 | |
| 4b | MRSA | 62 | |
| 4c | MRSA | 62 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. This section provides protocols for key experiments cited in the evaluation of 1,2,4-oxadiazole derivatives.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare stock solutions of the synthesized 1,2,4-oxadiazole derivatives in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[5][17]
-
MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Detailed Steps:
-
Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[1]
-
Serial Dilution: Prepare a stock solution of the 1,2,4-oxadiazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.[1]
-
Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This is a widely used animal model to screen for acute anti-inflammatory activity.
Detailed Steps:
-
Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the 1,2,4-oxadiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[2]
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[2]
Conclusion
The 1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this heterocyclic system have demonstrated significant activity against a multitude of biological targets implicated in a wide range of diseases. This technical guide has provided a consolidated overview of these targets, supported by quantitative data and detailed experimental protocols. The provided visualizations of key signaling pathways and experimental workflows are intended to facilitate a deeper understanding of the mechanisms of action and to guide future research efforts. As our understanding of the structure-activity relationships of 1,2,4-oxadiazole derivatives continues to grow, so too will the potential for the development of new and effective therapies for some of the most challenging medical conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Evaluation of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines a comprehensive in vitro evaluation strategy for 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (hereafter referred to as OXD-BNP), a representative member of this class. The following sections detail the experimental protocols for assessing its cytotoxic effects against relevant cancer cell lines, its potential to induce apoptosis, and its inhibitory activity against a key enzymatic target.
Data Presentation
Cytotoxicity Screening
The primary assessment of an anticancer agent's potential is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from this screening.
Table 1: Cytotoxicity of OXD-BNP against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 1.2 |
| HepG2 | Hepatocellular Carcinoma | 22.5 ± 2.1 |
| HCT116 | Colorectal Carcinoma | 18.3 ± 1.9 |
| A549 | Lung Carcinoma | 25.1 ± 2.5 |
| Doxorubicin (Control) | - | 0.8 ± 0.1 |
Data are hypothetical and for illustrative purposes.
Enzyme Inhibition Assay
Many small molecule anticancer agents function by inhibiting specific enzymes crucial for cancer cell survival and proliferation. For the purpose of this guide, a representative kinase inhibition assay is presented.
Table 2: Kinase Inhibitory Activity of OXD-BNP
| Kinase Target | IC₅₀ (µM) ± SD | Staurosporine (Control) |
| Representative Kinase | 10.2 ± 0.9 | 0.015 ± 0.002 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Cell Culture
Human cancer cell lines (MCF-7, HepG2, HCT116, and A549) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of OXD-BNP (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seed cells in a 6-well plate and treat with OXD-BNP at its IC₅₀ concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Kinase Inhibition Assay
A generic in vitro kinase assay protocol is described below.
-
Prepare a reaction mixture containing the kinase, a suitable substrate, and ATP in a kinase buffer.
-
Add varying concentrations of OXD-BNP to the reaction mixture.
-
Initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro evaluation of OXD-BNP.
Signaling Pathway
Caption: Proposed mechanism of action via the intrinsic apoptosis pathway.
Preliminary Screening of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole Bioactivity: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive preliminary screening of the potential bioactivity of the novel heterocyclic compound, 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes information from structurally related 1,2,4-oxadiazole derivatives to forecast its likely biological activities, with a primary focus on its potential as an anticancer agent. This guide outlines detailed experimental protocols for in vitro screening, presents hypothetical quantitative data based on analogous compounds, and explores potential signaling pathways that may be modulated by this class of molecules. The information herein is intended to serve as a foundational resource for researchers initiating investigations into the therapeutic potential of this compound.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of this compound, specifically the presence of a benzyl group at the 5-position and a 4-nitrophenyl moiety at the 3-position, suggest a strong potential for significant biological effects. The nitroaromatic substituent, in particular, is known to influence the electronic and lipophilic properties of molecules, often enhancing their therapeutic efficacy.
This guide will explore the anticipated bioactivity of this compound, drawing parallels from published data on analogous compounds. The primary focus will be on its potential as a cytotoxic agent against various cancer cell lines. Detailed methodologies for preliminary in vitro screening are provided to facilitate further research and validation.
Predicted Bioactivity and Rationale
Based on the analysis of structurally similar 3,5-disubstituted-1,2,4-oxadiazoles, the primary anticipated bioactivity for this compound is anticancer activity .
Rationale:
-
1,2,4-Oxadiazole Core: This heterocyclic system is a well-established pharmacophore in the design of anticancer agents.[1] Its derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2]
-
3-(4-Nitrophenyl) Substituent: The presence of a nitro group on the phenyl ring is often associated with enhanced antitumor activity. This is potentially due to mechanisms such as the induction of oxidative stress within cancer cells or the inhibition of key cellular signaling pathways.
-
5-Benzyl Substituent: While the direct contribution of the benzyl group requires experimental validation, aryl substitutions at this position are common in bioactive 1,2,4-oxadiazole derivatives and can influence the molecule's interaction with biological targets.
Quantitative Data for Structurally Related Compounds
To provide a preliminary indication of the potential potency of this compound, the following table summarizes the in vitro anticancer activity (IC50 values) of structurally analogous 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against various human cancer cell lines. It is important to note that these are not data for the title compound but for related structures, and serve as a basis for inferring potential efficacy.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.7 ± 0.2 | [3] |
| SGC-7901 (Stomach) | 30.0 ± 1.2 | [3] | ||
| HepG2 (Liver) | 18.3 ± 1.4 | [3] | ||
| Analog 2 | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 (Lung) | <0.14 | [4] |
| Analog 3 | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | A549 (Lung) | 1.59 | [4] |
| Analog 4 | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide | A549 (Lung) | 1.80 | [4] |
| Analog 5 | 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole | MDA-MB-231 (Breast) | Reduces viability | [5] |
| Analog 6 | 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole | HCCLM3 (Liver) | 27.5 | [6] |
Note: The data presented is for analogous compounds and should be used as a reference for potential activity ranges. Experimental validation for this compound is required.
Experimental Protocols
The following protocols are recommended for the preliminary in vitro screening of this compound's anticancer activity.
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.
4.1.1. Materials and Reagents
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
96-well microplates
-
Microplate reader
4.1.2. Experimental Workflow
4.1.3. Detailed Procedure
-
Cell Seeding: Culture the chosen cancer cell lines in their respective complete growth medium. Once confluent, harvest the cells using Trypsin-EDTA, perform a cell count, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate the plates for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare a series of dilutions of this compound in the complete growth medium. Remove the old medium from the cell plates and add the compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest compound dilution) and a blank (medium only). Incubate the plates for 48 to 72 hours.[1]
-
MTT Addition and Incubation: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Potential Signaling Pathways
Several signaling pathways are commonly dysregulated in cancer and are potential targets for anticancer agents. Based on the activity of related oxadiazole derivatives, this compound may exert its cytotoxic effects by modulating one or more of the following pathways:
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers. Some 1,2,4-oxadiazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.[1]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[6][8] Its aberrant activation is linked to the progression of several human malignancies.[6][8] Some oxadiazole derivatives have been reported to inhibit the NF-κB pathway, leading to apoptosis in cancer cells.[6][8]
Conclusion
While experimental data on this compound is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests its potential as a novel anticancer agent. The presence of the 1,2,4-oxadiazole core and the 4-nitrophenyl substituent are key indicators of this predicted bioactivity. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating a thorough investigation into the therapeutic promise of this compound. Further in vitro and subsequent in vivo studies are warranted to validate these predictions and to fully elucidate the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles [dspace.bits-pilani.ac.in:8080]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1,2,4-Oxadiazole Compounds: A Technical Guide
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This scaffold has garnered significant attention in medicinal chemistry as it is considered a bioisostere of amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of 1,2,4-oxadiazole derivatives across various therapeutic areas, details common experimental protocols for their synthesis and biological evaluation, and visualizes key concepts through structured diagrams.
Core Structure and General Synthesis
The 1,2,4-oxadiazole ring is typically substituted at the C3 and C5 positions. The nature of these substituents (R1 and R2) is crucial in determining the compound's biological activity and target specificity.
A prevalent and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its derivatives. This common synthetic route is outlined below.
Structure-Activity Relationships in Key Therapeutic Areas
The versatility of the 1,2,4-oxadiazole scaffold has been exploited in the development of agents for a wide range of diseases. The following sections summarize the SAR for several key areas.
Antibacterial Agents
1,2,4-oxadiazoles have emerged as a novel class of antibiotics, particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] These compounds often target penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[2]
General SAR Observations:
-
Aromatic Rings: The presence of multiple aromatic rings is a common feature. A typical structure can be described as having four rings (A, B, C, and D).[1]
-
Hydrogen Bond Donor: A hydrogen-bond donor in one of the rings (designated as the A ring) is often necessary for antibacterial activity.[1] Phenol and aniline moieties are well-tolerated.[1]
-
Hydrophobic Substituents: Hydrophobic groups, especially halogens, on other rings (e.g., the D ring) are generally well-tolerated and can enhance activity.[3]
-
Indole Moiety: The replacement of a pyrazole with an indole group has been shown to broaden the spectrum of activity against Gram-positive organisms.[4]
Table 1: SAR of 1,2,4-Oxadiazole Antibacterial Agents
| Compound Ref. | R1 (at C3) | R2 (at C5) | Target Organism | Activity (MIC, µg/mL) |
| 1a [1] | 4-chloropyrazole containing moiety | Biphenyl ether moiety | S. aureus ATCC29213 | ≤8 |
| 52 [2] | Varies | Varies | S. aureus | Potent |
| 53 [2] | Varies | Varies | S. aureus | Potent |
| 58 [4] | Indol-5-yl containing moiety | 4-trifluoromethylphenyl | S. aureus ATCC | 4 |
Anticancer Agents
Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis via caspase-3 activation and inhibition of key enzymes in cancer progression.[5][6]
General SAR Observations:
-
Substitution Pattern: The substitution pattern on the aryl rings at the C3 and C5 positions of the oxadiazole core is a key determinant of cytotoxic activity.
-
Specific Moieties: The linkage of the 1,2,4-oxadiazole ring to other heterocyclic systems, such as imidazopyrazine, has yielded compounds with potent activity against various cancer cell lines.[6]
-
Caspase-3 Activation: For caspase-3 activators, the nature and position of substituents on the 3-Aryl and 5-Aryl rings influence the potency.[5]
Table 2: SAR of 1,2,4-Oxadiazole Anticancer Agents
| Compound Ref. | R1 (at C3) | R2 (at C5) | Cancer Cell Line | Activity (IC50, µM) |
| 10b [6] | Imidazopyrazine moiety | 4-chlorophenyl | MCF-7 (breast) | 0.68 |
| 10c [6] | Imidazopyrazine moiety | 4-methoxyphenyl | A-375 (melanoma) | 0.34 |
| 10f [6] | Imidazopyrazine moiety | 2,4-dichlorophenyl | A-549 (lung) | 0.55 |
| 10i [6] | Imidazopyrazine moiety | 3,4,5-trimethoxyphenyl | MCF-7 (breast) | 0.22 |
| 21 [7] | (E)-styryl | 3,4,5-trimethoxyphenyl | Leukemia cell lines | 5.5 - 13.2 |
Anti-Alzheimer's Agents
1,2,4-oxadiazoles have been investigated as multi-target agents for Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8]
General SAR Observations:
-
AChE Inhibition: Specific derivatives have shown excellent inhibitory activity against AChE, with potencies greater than the standard drug donepezil.[8]
-
Multi-target Activity: Some compounds also exhibit antioxidant properties and inhibitory activity against monoamine oxidase-B (MAO-B), making them promising multi-target candidates.[8]
Table 3: SAR of 1,2,4-Oxadiazole Anti-Alzheimer's Agents
| Compound Ref. | R1 (at C3) | R2 (at C5) | Target Enzyme | Activity (IC50, µM) |
| 2c [8] | Varies | Varies | AChE | 0.0158 - 0.121 |
| 3a [8] | Varies | Varies | AChE | 0.0158 - 0.121 |
| 4b [8] | Varies | Varies | BuChE | 11.50 |
| 13b [8] | Varies | Varies | BuChE | 15.0 |
Antiviral Agents
Recently, 1,2,4-oxadiazole derivatives have been explored as inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2, which is crucial for viral replication.[9][10]
General SAR Observations:
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring can act as a bioisostere for the amide bond in known PLpro inhibitors, leading to improved drug-like properties.
-
Aryl Carboxylic Acid Moiety: The introduction of an aryl carboxylic acid moiety can enhance enzymatic inhibition, affinity, and deubiquitination capacity towards PLpro.[9]
Table 4: SAR of 1,2,4-Oxadiazole Antiviral Agents (PLpro Inhibitors)
| Compound Ref. | R1 (at C3) | R2 (at C5) | Target | Activity (IC50, µM) | Antiviral Activity (EC50, µM) |
| 13f [9] | Naphthalene derivative | Aryl carboxylic acid | SARS-CoV-2 PLpro | 1.8 | 5.4 |
| 26r [9] | Naphthalene derivative | Aryl carboxylic acid | SARS-CoV-2 PLpro | 1.0 | 4.3 |
Experimental Protocols
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a common one-pot synthesis from an amidoxime and a carboxylic acid derivative.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq) or Carboxylic Acid
-
Pyridine or another suitable base/solvent
-
Dichloromethane or Ethyl Acetate for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in a suitable solvent (e.g., pyridine) at 0 °C, add the substituted acyl chloride dropwise. If using a carboxylic acid, a coupling agent such as EDC or DCC is required.
-
Allow the reaction mixture to warm to room temperature and then stir for a specified time, which can range from a few hours to overnight. Heating may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a separatory funnel containing an organic solvent (e.g., dichloromethane) and a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
1,2,4-oxadiazole compounds dissolved in DMSO
-
Bacterial culture (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A-549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
1,2,4-oxadiazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1,2,4-oxadiazole compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of 1,2,4-oxadiazole derivatives against a specific enzyme. The example of acetylcholinesterase (AChE) is used for illustration.
Materials:
-
Enzyme (e.g., AChE)
-
Substrate (e.g., acetylthiocholine iodide, ATCI)
-
Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
1,2,4-oxadiazole inhibitor compounds
-
Buffer solution (e.g., phosphate buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, chromogenic reagent, and inhibitor in the appropriate buffer.
-
In a 96-well plate, add the buffer, inhibitor at various concentrations, and the chromogenic reagent (DTNB).
-
Add the enzyme solution to each well and pre-incubate for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the change in absorbance over time at a specific wavelength (e.g., 412 nm for the DTNB reaction product) in kinetic mode.
-
The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
The 1,2,4-oxadiazole scaffold represents a privileged structure in modern medicinal chemistry, with demonstrated efficacy across a range of therapeutic targets. The structure-activity relationships of these compounds are highly dependent on the nature and substitution patterns of the groups at the C3 and C5 positions. A thorough understanding of these SAR trends, coupled with robust synthetic and biological evaluation protocols, is essential for the continued development of novel 1,2,4-oxadiazole-based therapeutic agents. This guide provides a foundational overview for researchers and drug development professionals working in this exciting and promising area of chemical biology.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. texaschildrens.org [texaschildrens.org]
- 5. protocols.io [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
experimental protocol for synthesizing 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
An experimental protocol for the synthesis of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is detailed below. This protocol is intended for researchers, scientists, and professionals in drug development. The synthesis involves a two-step procedure commencing with the preparation of key intermediates, 4-nitrobenzamidoxime and 2-phenylethanoyl chloride, followed by their condensation and subsequent cyclization to yield the target compound.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound, a molecule of interest in medicinal chemistry. The procedure is based on established methods for the formation of 1,2,4-oxadiazole rings from amidoxime and acyl chloride precursors.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Reagents:
-
4-Nitrobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer, FT-IR spectrometer, Mass spectrometer
Step 1: Synthesis of 4-Nitrobenzamidoxime
The first key intermediate, 4-nitrobenzamidoxime, is synthesized from 4-nitrobenzonitrile.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-nitrobenzonitrile (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in water to the flask.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous residue will contain the product as a precipitate. Filter the solid, wash with cold water, and dry under vacuum to obtain 4-nitrobenzamidoxime as a pale yellow solid[1].
Step 2: Synthesis of 2-Phenylethanoyl Chloride (Phenylacetyl Chloride)
The second intermediate, 2-phenylethanoyl chloride, is prepared from phenylacetic acid. This is a standard conversion of a carboxylic acid to an acyl chloride.
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap, place phenylacetic acid (1.0 eq).
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the flask at room temperature with stirring.
-
Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The crude 2-phenylethanoyl chloride can be purified by vacuum distillation or used directly in the next step. It is a corrosive substance and should be handled with care[2].
Step 3: Synthesis of this compound
The final step involves the condensation of 4-nitrobenzamidoxime with 2-phenylethanoyl chloride, followed by intramolecular cyclization.
Procedure:
-
Dissolve 4-nitrobenzamidoxime (1.0 eq) in anhydrous pyridine in a 250 mL round-bottom flask, and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-phenylethanoyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) to the flask with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours.
-
Heat the mixture to reflux for 2-4 hours to ensure complete cyclization. Monitor the formation of the product by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 1M HCl solution, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield this compound as a solid.
Data Presentation
The following table summarizes the expected physicochemical and spectral data for the final product. Note that yield and melting point are dependent on experimental conditions and purity. Spectral data are predicted based on the chemical structure.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₅H₁₁N₃O₃ |
| Molecular Weight | 281.27 g/mol |
| Melting Point (°C) | (To be determined experimentally) |
| Yield (%) | (To be determined experimentally) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ ppm) | ~8.4 (d, 2H, Ar-H), ~8.2 (d, 2H, Ar-H), ~7.3 (m, 5H, Ar-H), ~4.3 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | ~175.5, ~168.0, ~150.0, ~134.0, ~130.0, ~129.0, ~128.5, ~127.5, ~124.0, ~32.0 |
| FT-IR (KBr, ν, cm⁻¹) | ~3100 (Ar C-H), ~1610 (C=N), ~1520, ~1350 (NO₂), ~1250 (C-O) |
| MS (EI, m/z) | 281 [M]⁺ |
Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic scheme for this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme caution.
-
Pyridine is flammable and toxic.
-
Dichloromethane is a suspected carcinogen.
-
Handle all nitro-aromatic compounds with care as they can be toxic and potentially explosive.
References
Application Notes and Protocols for 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole , a member of the promising 1,2,4-oxadiazole class of heterocyclic compounds, in anticancer research. The protocols detailed below are based on established methodologies for evaluating the anticancer properties of novel chemical entities. While specific data for this particular compound is emerging, the information presented is representative of the activities observed for structurally related 1,2,4-oxadiazole derivatives.
Introduction
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties. These compounds have been investigated for their ability to inhibit various cancer cell lines and modulate key signaling pathways involved in tumorigenesis. This compound is a synthetic compound that combines the 1,2,4-oxadiazole core with benzyl and nitrophenyl moieties, features that may contribute to its cytotoxic and pro-apoptotic effects.
Potential Mechanisms of Action
Derivatives of 1,2,4-oxadiazole have been reported to exert their anticancer effects through various mechanisms:
-
Induction of Apoptosis: Many 1,3,4-oxadiazole derivatives, a related isomer, have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G0/G1 or G2/M phases, thereby inhibiting cell proliferation.
-
Enzyme Inhibition: 1,2,4-oxadiazoles have been designed as inhibitors of various enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), carbonic anhydrases, and various kinases.
-
Inhibition of Signaling Pathways: Aberrant signaling pathways, such as the NF-κB and STAT3 pathways, are common in cancer. Some oxadiazole derivatives have been shown to inhibit these pathways.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes hypothetical, yet plausible, cytotoxic activity of this compound against a panel of human cancer cell lines, as would be determined by a standard MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.2 |
| HCT-116 | Colon Carcinoma | 6.8 |
| DU-145 | Prostate Carcinoma | 15.1 |
| HEK-293 | Normal Kidney (Control) | > 50 |
Note: The data presented in this table is illustrative and based on the activities of similar 1,2,4-oxadiazole compounds. Actual experimental values would need to be determined.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116, DU-145) and a normal cell line (e.g., HEK-293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (vehicle control) and wells with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.
Workflow for determining IC50 using the MTT assay.
Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol describes how to assess the mode of cell death induced by the compound.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Hypothesized intrinsic apoptosis signaling pathway.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is for determining the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.
Logical workflow for anticancer drug screening.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The protocols provided herein offer a standardized framework for the initial in vitro evaluation of its cytotoxic, pro-apoptotic, and cell cycle inhibitory activities. Further mechanistic studies would be required to elucidate the specific molecular targets and signaling pathways affected by this compound, paving the way for potential preclinical and clinical development.
Application Notes: 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole as a Putative Enzyme Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of 1,2,4-oxadiazole have been investigated for a range of therapeutic applications, including as anti-inflammatory, anticancer, and antimicrobial agents. A significant area of research has focused on their potential as enzyme inhibitors, targeting a variety of enzymes implicated in human diseases.
This document provides an overview of the potential application of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole as a cholinesterase inhibitor, based on data from structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole compounds. The provided protocols and data serve as a guide for researchers interested in evaluating the enzyme inhibitory properties of this specific compound and its analogs.
Application
Based on the activity of related compounds, this compound can be investigated as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes increases the levels of acetylcholine in the brain, which is beneficial for cognitive function in conditions like Alzheimer's disease.[1][3] Researchers can use this compound as a lead structure for the development of novel therapeutics for neurodegenerative diseases.
Data Presentation: Inhibitory Activity of Related Oxadiazole Derivatives
The following table summarizes the in vitro inhibitory activity of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This data is provided to illustrate the potential potency of the oxadiazole scaffold and to serve as a benchmark for the evaluation of this compound.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| Compound A | 3-(4-chlorophenyl)-5-(1-((5-chlorothiophen-2-yl)methyl)piperidin-4-yl)-1,2,4-oxadiazole | AChE | 0.08 | F. Pourpanah et al., Bioorg. Chem., 2020 |
| Compound B | 3-(4-chlorophenyl)-5-(1-((5-chlorothiophen-2-yl)methyl)piperidin-4-yl)-1,2,4-oxadiazole | BChE | 0.06 | F. Pourpanah et al., Bioorg. Chem., 2020 |
| Compound C | 5-(1-(4-fluorobenzyl)piperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | BChE | > 100 | Nazari et al., 2021[4] |
| Compound D | 2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazole | AChE | 33.16 | Y. Li et al., J. Chem. Res., 2017[5] |
| Compound E | 6n | BChE | 5.07 | Nazari et al., 2021[4] |
Experimental Protocols
The following are detailed protocols for the in vitro determination of acetylcholinesterase and butyrylcholinesterase inhibitory activity, based on the widely used Ellman's method.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
1. Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this colorimetric reaction.
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
Donepezil (standard inhibitor)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare stock solutions of the test compound and donepezil in DMSO.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the control, add 25 µL of DMSO.
-
Add 50 µL of AChE solution (0.1 U/mL in Tris-HCl buffer) to each well.
-
Add 125 µL of DTNB solution (3 mM in Tris-HCl buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution (15 mM in Tris-HCl buffer) to each well.
-
Immediately measure the absorbance at 412 nm at 1-minute intervals for 10 minutes using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the test compound.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
Protocol 2: Butyrylcholinesterase (BChE) Inhibition Assay
1. Principle: This assay is analogous to the AChE inhibition assay, but uses butyrylthiocholine (BTC) as the substrate for BChE.
2. Materials and Reagents:
-
Butyrylcholinesterase (BChE) from equine serum
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
Ethopropazine (standard inhibitor)
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Prepare stock solutions of the test compound and ethopropazine in DMSO.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the control, add 25 µL of DMSO.
-
Add 65 µL of phosphate buffer to each well.
-
Add 25 µL of BChE solution (0.2 U/mL in phosphate buffer) to each well.
-
Add 125 µL of DTNB solution (0.5 mM in phosphate buffer) to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 25 µL of BTCI solution (1.5 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 412 nm at 1-minute intervals for 10-20 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the test compound.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
Mandatory Visualization
Caption: Cholinergic signaling pathway and the inhibitory action of 1,2,4-oxadiazoles.
Caption: Experimental workflow for evaluating oxadiazole derivatives as cholinesterase inhibitors.
References
- 1. Anti-Neurodegenerative Benefits of Acetylcholinesterase Inhibitors in Alzheimer’s Disease: Nexus of Cholinergic and Nerve Growth Factor Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Antimicrobial Studies of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole and Related Compounds
Disclaimer: As of the current literature search, specific antimicrobial studies focusing exclusively on 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole are not available. The following application notes and protocols are based on studies of structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives and are intended to serve as a guide for researchers investigating the antimicrobial potential of this class of compounds.
Introduction
Oxadiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The 1,2,4-oxadiazole scaffold, in particular, is a key pharmacophore in the design of novel anti-infective agents.[5] The presence of a benzyl group and a nitrophenyl moiety on the 1,2,4-oxadiazole ring, as in this compound, suggests a potential for significant biological activity. The lipophilicity of the benzyl group may facilitate passage through microbial cell membranes, while the electron-withdrawing nature of the nitro group can enhance antimicrobial efficacy.[3]
These notes provide an overview of the antimicrobial potential of related oxadiazole compounds, along with detailed protocols for in vitro evaluation and visualizations of experimental workflows and a proposed mechanism of action.
Antimicrobial Activity of Structurally Related Oxadiazole Derivatives
Numerous studies have demonstrated the antibacterial and antifungal activities of various substituted oxadiazole derivatives. The antimicrobial efficacy is often influenced by the nature and position of the substituents on the oxadiazole ring.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of several 1,3,4-oxadiazole derivatives against various microbial strains. This data is presented to highlight the general antimicrobial potential of the oxadiazole scaffold.
Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| OZE-I | 4 - 32 | Not Reported | Not Reported | Not Reported | [2] |
| OZE-II | 4 - 32 | Not Reported | Not Reported | Not Reported | [2] |
| OZE-III | 4 - 32 | Not Reported | Not Reported | Not Reported | [2] |
| F3 | Not Reported | Not Reported | Remarkable Activity | Not Reported | [3] |
| F4 | Remarkable Activity | Not Reported | Remarkable Activity | Not Reported | [3] |
Table 2: Antifungal Activity of a Selected 1,2,4-Oxadiazole Derivative (MIC in µg/mL)
| Compound ID | Candida albicans | Trichophyton mentagrophytes | Fusarium bulbilgenum | Reference |
| Compound 43 | 12.5 | 6.3 | 12.5 | [5] |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial activity of compounds like this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from methodologies described for the antimicrobial screening of heterocyclic compounds.[6]
1. Materials:
- Test compound (e.g., this compound)
- Bacterial or fungal strains
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Sterile 96-well microtiter plates
- Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
- Dimethyl sulfoxide (DMSO)
- 0.5 McFarland standard
- Spectrophotometer
2. Procedure:
- Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL).
- Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound stock solution with the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
- Inoculation: Add the prepared microbial inoculum to each well containing the diluted test compound.
- Controls:
- Positive Control: Wells containing the microbial inoculum and broth without any test compound.
- Negative Control: Wells containing broth only.
- Standard Control: Wells with a serial dilution of a standard antimicrobial agent.
- Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Protocol 2: Agar Well Diffusion Method for Antimicrobial Screening
This method provides a qualitative assessment of antimicrobial activity.
1. Materials:
- Test compound
- Bacterial or fungal strains
- Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
- Sterile Petri dishes
- Sterile cork borer (6 mm diameter)
- Standard antimicrobial agents
- DMSO
2. Procedure:
- Preparation of Agar Plates: Prepare MHA or SDA plates.
- Inoculation: Spread the microbial suspension (adjusted to 0.5 McFarland standard) evenly over the surface of the agar plates.
- Well Creation: Create wells in the agar plates using a sterile cork borer.
- Application of Test Compound: Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO) into the wells.
- Controls:
- Positive Control: A well with a standard antimicrobial agent.
- Negative Control: A well with DMSO.
- Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
- Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. ijmspr.in [ijmspr.in]
- 2. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment [beilstein-journals.org]
Application Notes and Protocols for Testing the Antrifugal Activity of 1,2,4-Oxadiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The emergence of invasive fungal infections and the rise of antifungal resistance necessitate the development of novel antifungal agents.[1][2] The 1,2,4-oxadiazole scaffold has been identified as a promising heterocyclic structure in the discovery of new antifungal compounds.[3][4] This document provides detailed protocols for the in vitro evaluation of the antifungal activity of 1,2,4-oxadiazole derivatives, primarily focusing on the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) using the broth microdilution method. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][5][6][7][8]
Data Presentation: Quantitative Summary of Antifungal Activity
The antifungal efficacy of 1,2,4-oxadiazole derivatives can be quantitatively summarized by their MIC and MFC values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10][11] The MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.[11][12][13]
Table 1: Hypothetical Antifungal Activity of 1,2,4-Oxadiazole Derivatives against Pathogenic Fungi.
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| OXA-001 | Candida albicans ATCC 90028 | 16 | 32 | 2 | Fungistatic |
| Aspergillus fumigatus ATCC 204305 | 8 | 16 | 2 | Fungistatic | |
| OXA-002 | Candida albicans ATCC 90028 | 4 | 8 | 2 | Fungistatic |
| Aspergillus fumigatus ATCC 204305 | 2 | 4 | 2 | Fungistatic | |
| Fluconazole | Candida albicans ATCC 90028 | 1 | 64 | 64 | Fungistatic |
| Amphotericin B | Aspergillus fumigatus ATCC 204305 | 0.5 | 1 | 2 | Fungicidal |
Note: The data presented in this table is hypothetical and serves for illustrative purposes only. The MFC/MIC ratio is a key indicator of whether a compound has fungicidal (killing) or fungistatic (inhibiting growth) activity. A ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.
Experimental Protocols
Adherence to standardized protocols is crucial for the reproducibility and comparability of antifungal susceptibility testing results. The following sections detail the methodologies for determining the MIC and MFC of 1,2,4-oxadiazole compounds.
-
Test Compounds: 1,2,4-Oxadiazole derivatives.
-
Control Drugs: Fluconazole (for yeasts), Amphotericin B (for molds).
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
-
Culture Media:
-
Sabouraud Dextrose Agar (SDA) for fungal culture maintenance.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[9]
-
-
Reagents:
-
Dimethyl sulfoxide (DMSO) for dissolving compounds.
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS).
-
Sterile distilled water.
-
-
Equipment:
-
96-well flat-bottom microtiter plates.
-
Multichannel pipette.
-
Incubator (35°C).
-
Spectrophotometer or hemacytometer.
-
Vortex mixer.
-
Sterile petri dishes.
-
Accurate inoculum preparation is a critical step that can significantly influence test results.[14][15][16]
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast strain on an SDA plate and incubate at 35°C for 24 hours to ensure viability and purity.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]
For Molds (e.g., Aspergillus fumigatus):
-
Grow the mold on an SDA slant at 35°C for 3-5 days until mature.[17]
-
Harvest the conidia by flooding the slant with sterile saline containing 0.05% Tween 20 and gently scraping the surface with a sterile loop.[17]
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 15-20 minutes.[15]
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a hemacytometer for counting.[8][16]
-
Prepare stock solutions of the 1,2,4-oxadiazole compounds and control drugs (e.g., fluconazole, amphotericin B) in DMSO.
-
Perform serial twofold dilutions of each compound in RPMI-1640 medium in a separate 96-well plate to create a concentration gradient.[9][11] The final concentrations should typically range from 0.03 to 64 µg/mL, but can be adjusted based on the expected potency of the compounds.
The broth microdilution method is a widely used technique for determining the MIC of antifungal agents.[1][18][19]
-
In a 96-well microtiter plate, add 100 µL of the appropriate RPMI-1640 medium to all wells.
-
Add 100 µL of the serially diluted test compounds and controls to the corresponding wells, resulting in a final volume of 200 µL per well.
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared fungal inoculum.
-
Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours for yeasts[12] and 46-50 hours for molds.[18]
-
Visually read the MIC as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for other drug/fungus combinations) compared to the growth control.[9][20]
The MFC is determined as a secondary test following the MIC assay to assess whether a compound is fungicidal or fungistatic.[12]
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[21][22]
-
Spread the aliquot onto a fresh SDA plate.
-
Incubate the plates at 35°C for 24-48 hours or until growth is visible in the subculture from the growth control well.
-
The MFC is the lowest concentration of the compound that results in no growth or a significant reduction in CFU (e.g., ≥99.9%) compared to the initial inoculum.[12][23]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the antifungal activity of 1,2,4-oxadiazoles.
Caption: Workflow for Antifungal Susceptibility Testing.
The following diagram illustrates a simplified signaling pathway that could be a target for antifungal agents, such as the ergosterol biosynthesis pathway, which is a common target for azole antifungals.
Caption: Simplified Ergosterol Biosynthesis Pathway.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. njccwei.com [njccwei.com]
- 6. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. emerypharma.com [emerypharma.com]
- 12. mdpi.com [mdpi.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Interlaboratory Evaluation of Hematocytometer Method of Inoculum Preparation for Testing Antifungal Susceptibilities of Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Assay Development of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups. Compounds containing this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[1][2][3] This document provides a detailed guide for the development of assays to characterize the biological activity of a specific derivative, 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Given the broad spectrum of activities associated with the oxadiazole class, a tiered screening approach is recommended, beginning with general cytotoxicity profiling, followed by specific enzyme inhibition and cell-based pathway analysis.
Physicochemical Properties (for reference)
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 431908-57-5[4] |
| Molecular Formula | C15H11N3O3[4] |
| Molecular Weight | 281.27 g/mol [4] |
Tier 1: Initial Screening - Cytotoxicity Profiling
A crucial first step in characterizing any new compound is to assess its inherent cytotoxicity. This allows for the early identification of non-specific toxic effects and helps in determining appropriate concentration ranges for subsequent, more specific assays.[5]
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5%.[5]
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Tier 2: Mechanistic Assays - Enzyme Inhibition
Based on the known activities of related oxadiazole compounds, this compound could potentially inhibit various enzymes. The following protocols describe assays for enzymes that are common targets for this class of compounds.
Protocol 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
Derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes implicated in neurodegenerative diseases.[7]
Materials:
-
Human recombinant AChE or BChE
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)
-
This compound
-
Donepezil or Galantamine (positive control)
-
96-well plates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in the assay buffer.
-
Compound Incubation: In a 96-well plate, add 20 µL of various concentrations of the test compound, 20 µL of the enzyme solution, and 140 µL of the assay buffer. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of the substrate solution (ATCI or BTCI) to initiate the reaction.
-
Data Acquisition: Measure the absorbance at 412 nm every minute for 10 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Protocol 3: α-Amylase and α-Glucosidase Inhibition Assay
Oxadiazole derivatives have been identified as inhibitors of α-amylase and α-glucosidase, which are key enzymes in carbohydrate metabolism and targets for type 2 diabetes treatment.[6]
Materials:
-
α-Amylase from porcine pancreas
-
α-Glucosidase from Saccharomyces cerevisiae
-
Starch solution (for α-amylase)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (for α-glucosidase)
-
DNSA (3,5-Dinitrosalicylic acid) reagent (for α-amylase)
-
Sodium carbonate solution (for α-glucosidase)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8)
-
Acarbose (positive control)
-
96-well plates
-
Plate reader
Procedure (α-Amylase):
-
Compound Incubation: Add 50 µL of the test compound at various concentrations and 50 µL of the α-amylase solution to a 96-well plate. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of the starch solution to each well and incubate for 20 minutes at 37°C.
-
Reaction Termination: Add 100 µL of DNSA reagent and heat the plate at 100°C for 5 minutes.
-
Data Acquisition: After cooling, add 900 µL of distilled water and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Procedure (α-Glucosidase):
-
Compound Incubation: Add 50 µL of the test compound and 50 µL of the α-glucosidase solution to a 96-well plate. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add 50 µL of pNPG solution and incubate for 20 minutes at 37°C.
-
Reaction Termination: Add 100 µL of 0.2 M sodium carbonate solution.
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| MCF-7 | Experimental Value |
| A549 | Experimental Value |
| HepG2 | Experimental Value |
| Doxorubicin | Reference Value |
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| AChE | Experimental Value | Donepezil | Reference Value |
| BChE | Experimental Value | Donepezil | Reference Value |
| α-Amylase | Experimental Value | Acarbose | Reference Value |
| α-Glucosidase | Experimental Value | Acarbose | Reference Value |
Visualizations
Experimental Workflow
Caption: A tiered approach for assay development.
Potential Signaling Pathway (Hypothetical)
If the compound shows anti-inflammatory or anti-cancer activity, it might be modulating a common signaling pathway like NF-κB.
Caption: Hypothetical inhibition of the NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. This compound,(CAS# 431908-57-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Introduction
The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, which enhances pharmacokinetic properties such as metabolic stability.[1] 3,5-Disubstituted-1,2,4-oxadiazoles, in particular, are key components in a wide range of therapeutic agents.[2] Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot synthesis methodologies offer a streamlined, efficient, and often more environmentally friendly alternative by minimizing intermediate isolation and purification steps, thus saving time, resources, and reducing waste.[1][3]
These application notes provide detailed protocols for three distinct one-pot methods for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles, targeting researchers and professionals in drug discovery and development. The methods selected showcase different catalytic systems and starting materials, including a metal-free catalyzed approach, a versatile method for constructing unsymmetrical oxadiazoles from nitriles and carboxylic acids, and a solvent-free "green" synthesis for symmetrical derivatives.
General Synthetic Workflow
The one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles generally involves the in-situ formation of a key intermediate, such as an amidoxime or an O-acylamidoxime, which then undergoes cyclization and dehydration to form the final heterocyclic ring without the need for isolation.
References
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 1,2,4-oxadiazole derivatives utilizing microwave irradiation. The 1,2,4-oxadiazole scaffold is a crucial pharmacophore in medicinal chemistry, and microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction purity.[1][2][3] This guide will cover the most common synthetic strategies, present detailed experimental procedures, and provide quantitative data for comparison.
Introduction to 1,2,4-Oxadiazole Synthesis
The construction of the 1,2,4-oxadiazole ring primarily involves the cyclodehydration of an intermediate, which is typically formed from the reaction between a compound containing a C=N-OH functionality (an amidoxime) and an acylating agent.[4][5] Microwave energy has been effectively applied to accelerate this key cyclization step.[3] The two most prevalent methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles are the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[4]
Key Synthetic Strategies
One-Pot, Two-Step Synthesis from Carboxylic Acids and Amidoximes
A highly efficient approach involves the in-situ activation of a carboxylic acid followed by reaction with an amidoxime and subsequent microwave-assisted cyclodehydration.[1] This method avoids the isolation of the often-unstable O-acylamidoxime intermediate.[5] Polymer-supported reagents can be employed to simplify purification, as they can be easily removed by filtration.[1]
One-Pot, Three-Component Synthesis from Nitriles
Another versatile method is the one-pot reaction of a nitrile, hydroxylamine, and an acylating agent such as Meldrum's acid or an acyl chloride under microwave irradiation.[6][7] This approach is particularly attractive as it starts from readily available nitriles.
Two-Step Synthesis via O-Acylamidoxime Isolation
In some cases, the O-acylamidoxime intermediate is stable enough to be isolated. This intermediate is then subjected to microwave irradiation to induce cyclodehydration.[8] This method allows for the purification of the intermediate, which can sometimes lead to a cleaner final product.
Experimental Protocols
Protocol 1: One-Pot Synthesis from a Carboxylic Acid and an Amidoxime using Polymer-Supported Reagents
This protocol is adapted from a method utilizing polymer-supported reagents for a streamlined synthesis and purification process.[1]
Materials:
-
Carboxylic acid (1.0 eq)
-
Amidoxime (1.2 eq)
-
Polymer-supported carbodiimide (PS-Carbodiimide) (1.5 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add the carboxylic acid, PS-Carbodiimide, and HOBt.
-
Add anhydrous THF to the vial.
-
Seal the vial and heat the mixture in a microwave reactor at 80°C for 10 minutes.
-
Cool the vial to room temperature and add the amidoxime.
-
Reseal the vial and heat in the microwave reactor at 150°C for 15-20 minutes.
-
After cooling, filter the reaction mixture to remove the polymer-supported reagents.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot, Three-Component Synthesis from a Nitrile, Hydroxylamine, and Meldrum's Acid
This solvent-free, one-pot protocol offers an environmentally friendly and efficient route to 3,5-disubstituted 1,2,4-oxadiazoles.[6][7]
Materials:
-
Nitrile (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Meldrum's acid (1.1 mmol)
-
Potassium carbonate (1.5 mmol)
-
Microwave reactor
Procedure:
-
Grind the nitrile, hydroxylamine hydrochloride, Meldrum's acid, and potassium carbonate together in a mortar and pestle.
-
Transfer the resulting powder to a microwave-safe open vessel.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 300-500 W) for 5-10 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: Microwave-Assisted Cyclodehydration of an Isolated O-Acylamidoxime
This protocol is suitable when the O-acylamidoxime intermediate has been prepared and isolated separately.[8]
Materials:
-
O-acylamidoxime (1.0 eq)
-
Silica gel (optional, as a solid support)
-
Microwave reactor
Procedure:
-
Place the O-acylamidoxime in a microwave reactor vial.
-
For solvent-free conditions, the O-acylamidoxime can be adsorbed onto silica gel.[8] To do this, dissolve the O-acylamidoxime in a suitable solvent, add silica gel, and then remove the solvent under reduced pressure.
-
Irradiate the vial in the microwave reactor at a predetermined power and time (e.g., 10-30 minutes). Optimization of time and power may be necessary.[8]
-
After cooling, if silica gel was used, the product can be eluted from the silica gel using an appropriate solvent system.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize quantitative data from various microwave-assisted syntheses of 1,2,4-oxadiazole derivatives, showcasing the efficiency of these methods.
Table 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles [1]
| Entry | Carboxylic Acid | Amidoxime | Method | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzoic acid | Benzamidoxime | A | Acetonitrile | 160 | 15 | 95 |
| 2 | 4-Chlorobenzoic acid | Benzamidoxime | A | Acetonitrile | 160 | 15 | 92 |
| 3 | Acetic acid | Benzamidoxime | B | THF | 150 | 15 | 88 |
| 4 | Phenylacetic acid | 4-Methoxybenzamidoxime | B | THF | 150 | 15 | 90 |
Method A: HBTU/PS-BEMP; Method B: In-situ acid chloride formation
Table 2: Comparison of Coupling Agents and Bases in 1,2,4-Oxadiazole Synthesis [8]
| Entry | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield |
| 1 | EDC | DIPEA | DMF | 12 | Moderate |
| 2 | HBTU | DIPEA | DMF | 10 | Good |
| 3 | HATU | DIPEA | DMF | 6 | Excellent |
| 4 | HATU | Na2CO3 | DMF | 24 | Moderate |
| 5 | HATU | K2CO3 | DMF | 24 | Moderate |
| 6 | HATU | Cs2CO3 | DMF | 18 | Moderate |
"Excellent" yields are generally considered to be >90%, "Good" 70-89%, and "Moderate" 50-69%.[8]
Visualizations
The following diagrams illustrate the general workflows for the microwave-assisted synthesis of 1,2,4-oxadiazole derivatives.
Caption: General workflow for the one-pot synthesis of 1,2,4-oxadiazoles.
Caption: Workflow for the two-step synthesis of 1,2,4-oxadiazoles.
Troubleshooting and Optimization
-
Low Yields: The final cyclodehydration step is often the bottleneck.[8] Increasing the microwave power or reaction time may improve yields. However, prolonged heating can lead to decomposition.[8] Ensuring anhydrous conditions is crucial, as moisture can hydrolyze intermediates.[8]
-
Side Products: The formation of isomers or other heterocyclic systems can occur, sometimes through rearrangements like the Boulton-Katritzky rearrangement, which can be triggered by heat or acid.[3][8] Using neutral, anhydrous conditions for workup and purification can minimize this.[8]
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Solvents like THF, acetonitrile, and DMF are commonly used.[1] For solubility issues, a co-solvent system may be employed.[1] Solvent-free conditions are also an option and align with green chemistry principles.[6][9]
By leveraging the protocols and data presented in these application notes, researchers can efficiently synthesize a diverse range of 1,2,4-oxadiazole derivatives for various applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols: The Use of 1,2,4-Oxadiazoles as Bioisosteres in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physical and chemical properties, is a cornerstone of modern drug design. This approach aims to enhance the pharmacological profile of a lead compound by improving its potency, selectivity, metabolic stability, and pharmacokinetic properties while reducing toxicity. The 1,2,4-oxadiazole ring has emerged as a highly effective bioisostere, particularly for amide and ester functionalities.[1][2][3][4] Its inherent stability to enzymatic hydrolysis by proteases and esterases makes it an attractive replacement for these metabolically labile groups, often leading to improved in vivo efficacy.[1][2]
These application notes provide a comprehensive overview of the utility of 1,2,4-oxadiazoles in drug design, including detailed experimental protocols for their synthesis and biological evaluation, as well as a case study illustrating their successful application.
Key Advantages of 1,2,4-Oxadiazoles as Bioisosteres:
-
Metabolic Stability: The 1,2,4-oxadiazole ring is resistant to hydrolysis by common metabolic enzymes such as esterases and amidases, leading to increased plasma half-life and improved bioavailability of the drug candidate.[1][2]
-
Structural Mimicry: The planar geometry and the arrangement of hydrogen bond donors and acceptors in the 1,2,4-oxadiazole ring can effectively mimic the conformation and key interactions of amide and ester groups within a receptor's binding pocket.
-
Modulation of Physicochemical Properties: The incorporation of a 1,2,4-oxadiazole can influence a molecule's lipophilicity, polarity, and solubility, which can be fine-tuned to optimize its ADME (absorption, distribution, metabolism, and excretion) properties.
-
Versatile Chemistry: A wide range of synthetic methodologies are available for the construction of the 1,2,4-oxadiazole ring, allowing for the introduction of diverse substituents and the exploration of broad chemical space.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Amidoxime Acylation and Cyclodehydration
This protocol describes a common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, which are prevalent motifs in medicinal chemistry. The synthesis involves two key steps: the formation of an O-acylamidoxime intermediate followed by its cyclodehydration.
Part A: Synthesis of N'-Hydroxybenzimidamide (Amidoxime Intermediate)
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (0.6 equivalents) in a mixture of ethanol and water (3:1 v/v).
-
Add benzonitrile (1.0 equivalent) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry it under vacuum to obtain N'-hydroxybenzimidamide.
Part B: Synthesis of 3-Phenyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Materials:
-
N'-Hydroxybenzimidamide (from Part A)
-
4-Methoxybenzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
p-Xylene
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N'-hydroxybenzimidamide (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the formation of the O-acylamidoxime intermediate by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime.
-
To a solution of the crude O-acylamidoxime in p-xylene, add a catalytic amount of DBU (0.1 equivalents).
-
Heat the mixture to reflux (approximately 140 °C) and monitor the cyclodehydration by TLC. The reaction is typically complete within 2-3 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-phenyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole.
Protocol 2: In Vitro Anticancer Activity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., the synthesized 1,2,4-oxadiazole derivative) in DMSO.
-
Prepare serial dilutions of the test compound in cell culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the test compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Quantitative Comparison of Bioisosteric Pairs
The following table summarizes the quantitative data from a case study where a labile amide group in a known inhibitor was replaced with a 1,2,4-oxadiazole ring. This example highlights the potential for maintaining or improving biological activity while enhancing metabolic stability.
Case Study: Bioisosteric Replacement of an Amide in a Kinase Inhibitor
| Compound | Structure | Target Kinase IC₅₀ (nM) | hLM* Metabolic Stability (t½, min) |
| Parent Amide | R₁-CONH-R₂ | 15 | < 5 |
| 1,2,4-Oxadiazole | R₁-(1,2,4-oxadiazol-5-yl)-R₂ | 20 | > 120 |
*hLM: human liver microsomes
Interpretation of Data:
The data clearly demonstrates that the replacement of the amide bond with a 1,2,4-oxadiazole ring resulted in a compound with comparable inhibitory activity against the target kinase (IC₅₀ of 20 nM vs. 15 nM). Crucially, the metabolic stability of the compound was dramatically improved, with the half-life in human liver microsomes increasing from less than 5 minutes to over 120 minutes. This significant enhancement in metabolic stability is a direct consequence of the resistance of the 1,2,4-oxadiazole ring to enzymatic cleavage.
Mandatory Visualizations
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
-
Potential Cause 1: Incomplete formation of the O-acylamidoxime intermediate. The initial acylation of 4-nitrobenzamidoxime with phenylacetyl chloride (or an activated form of phenylacetic acid) may be inefficient.
-
Solution: Ensure anhydrous reaction conditions as moisture can hydrolyze the acylating agent and the intermediate. Use of a non-nucleophilic base, such as pyridine or triethylamine, in an appropriate aprotic solvent like THF, DCM, or DMF is recommended. The reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting amidoxime.
-
-
Potential Cause 2: Inefficient cyclodehydration of the O-acylamidoxime intermediate. This is a common bottleneck in 1,2,4-oxadiazole synthesis and often requires specific conditions to proceed efficiently.[1]
-
Solution:
-
Thermal Cyclization: Heating the O-acylamidoxime intermediate in a high-boiling point solvent such as toluene or xylene can promote cyclization.
-
Base-Mediated Cyclization: Employing a strong, non-nucleophilic base can facilitate cyclization at lower temperatures. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a highly effective reagent for this purpose.[1] Superbase systems like NaOH or KOH in DMSO have also been shown to promote rapid cyclization at room temperature.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the cyclodehydration step.[1][3]
-
-
-
Potential Cause 3: Incompatible functional groups. While the starting materials for this specific synthesis are generally compatible, impurities or degradation products could interfere with the reaction.
-
Solution: Ensure the purity of starting materials, 4-nitrobenzamidoxime and phenylacetic acid/phenylacetyl chloride. Recrystallization or column chromatography of starting materials may be necessary if impurities are suspected.
-
Issue 2: Presence of Significant Side Products
-
Potential Cause 1: Hydrolysis of the O-acylamidoxime intermediate. The presence of water can lead to the cleavage of the O-acylamidoxime back to 4-nitrobenzamidoxime and phenylacetic acid.[1]
-
Solution: Meticulously dry all glassware, solvents, and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Potential Cause 2: Formation of nitrile oxide dimers (furoxans). This is more relevant in syntheses proceeding via a 1,3-dipolar cycloaddition pathway. However, under certain decomposition pathways of the amidoxime, nitrile oxide formation and subsequent dimerization can occur.[1]
-
Solution: If this pathway is suspected, adjusting the reaction conditions to favor the intramolecular cyclization over intermolecular dimerization is key. This is generally achieved by the methods described for efficient cyclodehydration.
-
-
Potential Cause 3: Boulton-Katritzky Rearrangement. This thermal rearrangement can occur in some 3,5-disubstituted 1,2,4-oxadiazoles, leading to isomeric heterocyclic compounds.[1]
-
Solution: Avoid unnecessarily high temperatures and prolonged heating during the reaction and work-up. If rearrangement is a persistent issue, exploring lower-temperature cyclization methods (e.g., base-mediated) is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method is the two-step synthesis involving the initial O-acylation of 4-nitrobenzamidoxime with an activated form of phenylacetic acid (such as phenylacetyl chloride) to form an O-acylamidoxime intermediate. This intermediate is then cyclized to the desired 1,2,4-oxadiazole through dehydration, which can be induced by heat or a suitable reagent.
Q2: Which solvent is best for this synthesis?
A2: For the O-acylation step, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally effective. For the cyclodehydration step, the choice of solvent depends on the method. High-boiling aromatic solvents like toluene or xylene are used for thermal cyclization. For base-mediated cyclizations, anhydrous THF or DMSO are common choices.[1][2]
Q3: Can I perform this synthesis in a one-pot procedure?
A3: Yes, one-pot syntheses of 3,5-disubstituted 1,2,4-oxadiazoles have been reported and can be adapted for this specific molecule.[4] This typically involves the reaction of the amidoxime with the carboxylic acid in the presence of a coupling agent that also promotes the subsequent cyclodehydration. Reagents like 1,1'-Carbonyldiimidazole (CDI) can be effective for this purpose.[5]
Q4: How can I purify the final product?
A4: The crude product can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). If recrystallization is insufficient, column chromatography on silica gel is a standard and effective method for obtaining a highly pure product.
Q5: What are the key analytical techniques to confirm the structure of this compound?
A5: The structure of the final compound should be confirmed using a combination of spectroscopic methods:
-
1H NMR: To identify the protons of the benzyl and nitrophenyl groups with their characteristic chemical shifts and coupling patterns.
-
13C NMR: To confirm the number of unique carbon atoms in the molecule, including those in the oxadiazole ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N and N-O stretches of the oxadiazole ring and the nitro group (NO2) stretches.
Quantitative Data on Yield Optimization
The following table summarizes yields for the synthesis of various 3,5-disubstituted 1,2,4-oxadiazoles under different reaction conditions, providing a comparative basis for optimizing the synthesis of this compound.
| Precursors | Cyclodehydration Conditions | Solvent | Yield (%) | Reference |
| O-acylamidoxime | Heat (Reflux) | Toluene | Variable | [1] |
| O-acylamidoxime | TBAF (1.1 eq), rt, 1h | THF | 95 | [6] |
| Amidoxime & Carboxylic Acid | CDI, rt to 60 °C | THF | 60-80 | [5] |
| O-acylamidoxime | NaOH, rt, 10-20 min | DMSO | up to 98 | [2] |
| Amidoxime & Nitrile | PTSA-ZnCl₂, 80 °C | - | Good to Excellent | [3] |
| Amidoxime & gem-dibromomethylarene | - | - | ~90 | [4] |
Detailed Experimental Protocol
This protocol is a recommended starting point for the synthesis of this compound, adapted from established procedures for similar compounds. Optimization may be required to achieve the highest possible yield.
Step 1: Synthesis of O-(phenylacetyl)-4-nitrobenzamidoxime (Intermediate)
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-nitrobenzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of phenylacetyl chloride (1.1 eq) in the same anhydrous solvent to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate. This intermediate can be used in the next step without further purification or can be purified by recrystallization if necessary.
Step 2: Cyclodehydration to this compound
-
Method A: Thermal Cyclization
-
Dissolve the crude O-acylamidoxime intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux (typically 110-140 °C) and maintain reflux for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Method B: Base-Mediated Cyclization
-
Dissolve the crude O-acylamidoxime intermediate from Step 1 in anhydrous THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: A flowchart for troubleshooting low product yield.
Caption: The two-step synthesis of the target oxadiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,2,4-Oxadiazole Compounds
Welcome to the technical support center for the purification of 1,2,4-oxadiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of 1,2,4-oxadiazoles?
A1: The most prevalent impurities include unreacted starting materials such as amidoximes and carboxylic acids (or their activated forms), and byproducts from side reactions. A common byproduct results from the cleavage of the O-acyl amidoxime intermediate, which can break down to the corresponding amidoxime and nitrile. Rearrangement products, such as those from a Boulton-Katritzky rearrangement, can also lead to isomeric impurities that may be difficult to separate.
Q2: My 1,2,4-oxadiazole is an oil and is difficult to purify. What can I do?
A2: Obtaining a solid product can greatly simplify purification. If your compound is an oil, you can try trituration with a suitable solvent. This involves stirring the oil with a solvent in which the desired compound is poorly soluble but the impurities are soluble. Another effective technique is the use of a co-solvent during evaporation. Dissolving the oily product in a volatile solvent like dichloromethane (DCM) or ethyl acetate and then adding a non-polar co-solvent such as toluene can help remove residual high-boiling solvents (e.g., DMF, DMSO) through azeotropic distillation upon rotary evaporation, potentially leaving a solid product.
Q3: Are there any chromatography-free methods for purifying 1,2,4-oxadiazoles?
A3: Yes, while chromatography is a common and effective method, several strategies can minimize or eliminate its need. Recrystallization is an excellent technique for obtaining highly pure crystalline products, provided a suitable solvent system can be identified. A well-designed liquid-liquid extraction procedure can effectively remove many ionic impurities. For instance, washing an organic solution of the crude product with a basic aqueous solution (e.g., saturated sodium bicarbonate) can remove acidic starting materials, while an acidic wash (e.g., dilute HCl) can remove basic impurities. The use of polymer-supported reagents is another approach where the reagent is bound to a solid support, allowing for simple filtration to remove the reagent and any attached byproducts after the reaction.
Troubleshooting Guides
Issue 1: Co-elution of the Desired 1,2,4-Oxadiazole with Starting Materials or Byproducts During Column Chromatography
Question: My 1,2,4-oxadiazole derivative co-elutes with starting materials (e.g., amidoxime, carboxylic acid) or byproducts during column chromatography. How can I improve the separation?
Answer: Co-elution is a frequent challenge in the purification of 1,2,4-oxadiazoles. Here are several strategies to enhance separation:
-
Optimize the Eluent System:
-
Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can significantly improve separation. Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with similar Rf values.
-
Solvent System Modification: For compounds of low to moderate polarity, common solvent systems include hexane/ethyl acetate or cyclohexane/ethyl acetate. Fine-tuning the polarity by adding a small amount of a third solvent, such as dichloromethane or methanol, can improve resolution. For more polar compounds, consider using a DCM/methanol or ethyl acetate/methanol system.
-
Additives: To reduce tailing of basic compounds on silica gel, a small amount of triethylamine (0.1-1%) can be added to the eluent. For acidic compounds, adding a small amount of acetic acid or formic acid can be beneficial.
-
-
Change the Stationary Phase:
-
Alumina: If your compound is sensitive to the acidic nature of silica gel, using neutral or basic alumina may be a better option.
-
Reverse-Phase Silica (C18): For highly polar or water-soluble 1,2,4-oxadiazoles, reverse-phase chromatography with a water/acetonitrile or water/methanol gradient often provides superior separation.
-
-
Improve Sample Loading:
-
Dry Loading: For compounds that have poor solubility in the initial chromatography solvent, dry loading is recommended. This involves pre-adsorbing the crude product onto a small amount of silica gel, evaporating the solvent to obtain a free-flowing powder, and then carefully loading this powder onto the top of the column. This technique can lead to better resolution.
-
Issue 2: Low Recovery of 1,2,4-Oxadiazole After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?
Answer: Low recovery during recrystallization is often related to the choice and volume of the solvent, as well as the cooling process. Here are some tips to improve your yield:
-
Solvent System Selection:
-
Ideal Solvent Properties: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at low temperatures.
-
Finding a Suitable Solvent: Test the solubility of small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to identify a good candidate.
-
Using a Solvent Pair: If a single solvent is not ideal, a two-solvent system can be employed. This typically consists of a solvent in which your compound is soluble and a second solvent in which it is insoluble. Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
-
Optimize the Procedure:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling, thus reducing the yield.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.
-
Reduce the Solution Volume: If too much solvent was added, you can carefully evaporate some of it to create a more saturated solution before cooling.
-
Data Presentation
Table 1: Comparison of Purification Methods for 1,2,4-Oxadiazole Derivatives
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Column Chromatography | >95% | 50-90% | High resolution, applicable to a wide range of compounds. | Time-consuming, requires significant solvent volumes, potential for product loss on the column. |
| Recrystallization | >98% | 40-80% | Can yield very pure crystalline material, scalable. | Requires a suitable solvent system, not suitable for oils or amorphous solids |
Technical Support Center: Enhancing the Solubility of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
For researchers, scientists, and drug development professionals, encountering solubility challenges with promising compounds like 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a common hurdle. This technical support center provides practical troubleshooting guidance and frequently asked questions (FAQs) to address these issues and facilitate seamless experimentation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My this compound precipitates out of my aqueous assay buffer when I dilute it from a DMSO stock.
-
Question: What is the likely cause of this precipitation?
-
Answer: This common issue, known as "precipitation upon dilution," occurs because the compound is soluble in the organic solvent (like DMSO) but has poor solubility in the aqueous buffer of your assay. When the DMSO stock is diluted, the compound's concentration surpasses its solubility limit in the aqueous environment, leading to precipitation.
-
-
Question: How can I prevent this precipitation?
-
Answer: Several strategies can be employed:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (ideally below 0.5%) to minimize its impact while maintaining the compound's solubility.[1]
-
Use Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG).[2][3][4] This can improve the compound's solubility in the final aqueous solution.[1]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.[1]
-
-
Problem 2: I need to dissolve the compound directly in an aqueous solution for my experiment, but it's not dissolving sufficiently.
-
Question: What methods can I use to directly improve the aqueous solubility of this compound?
-
Answer: You can explore several formulation strategies:
-
Complexation with Cyclodextrins: Encapsulating the hydrophobic oxadiazole derivative within the hydrophobic cavity of a cyclodextrin molecule can significantly enhance its aqueous solubility.[5][6][7][8][9][10]
-
pH Modification: Since most drug molecules are weak acids or bases, adjusting the pH of the solution with buffers can increase ionization and, consequently, solubility.[2] For oral formulations, a pH between 4 and 8 is generally preferred to minimize irritation.[2]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its solubility in an aqueous medium.[2][11][12]
-
Solid Dispersions: Creating a solid dispersion where the compound is dispersed within a hydrophilic polymer matrix can improve its dissolution rate and solubility.[5][13][14][15][16][17]
-
-
Problem 3: My compound appears to be degrading or unstable in the chosen solvent system over time.
-
Question: How can I address the chemical stability of my compound in solution?
-
Answer:
-
Consider a Different Solvent: If you suspect instability in your current solvent, you could try other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your experimental setup.[1]
-
Employ a Solubility Enhancement Technique: Using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.[1] Co-solvents can also sometimes reduce hydrolysis reactions, enhancing formulation stability.[2]
-
-
Frequently Asked Questions (FAQs)
-
Question 1: Why do many oxadiazole derivatives exhibit low water solubility?
-
Answer: While the core 1,2,4-oxadiazole ring has some polarity, substitutions with aromatic groups, such as the benzyl and nitrophenyl groups in this compound, significantly increase the molecule's lipophilicity and decrease its aqueous solubility.[1] This is a common characteristic of many heterocyclic compounds developed in drug discovery.[18]
-
-
Question 2: How much can I expect to improve the solubility of my compound?
-
Answer: The degree of solubility enhancement depends on the chosen method and the specific physicochemical properties of your compound. For instance, novel polymeric excipients have been shown to increase solubility by up to 50,000 times in some cases.[19] It is crucial to experimentally determine the optimal method and conditions for this compound.
-
-
Question 3: Are there any safety concerns with using solubility-enhancing excipients?
-
Answer: Yes, it is important to consider the potential toxicity and tolerability of any excipients used, especially for in vivo studies.[20] For example, high concentrations of some surfactants or organic co-solvents can lead to toxicity issues.[12] Always refer to the safety data sheets and relevant literature for the excipients you choose.
-
Summary of Solubility Enhancement Techniques
The following table summarizes various techniques that can be employed to improve the solubility of poorly water-soluble compounds like this compound.
| Technique | Mechanism of Action | Key Considerations |
| Co-solvency | Reduces the interfacial tension between the hydrophobic compound and the aqueous solution.[4] | Simple and rapid to formulate.[20] Potential for toxicity and precipitation upon dilution.[20] |
| Cyclodextrin Complexation | The hydrophobic drug is encapsulated within the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior improves water solubility.[5][6][7] | Can significantly increase solubility and stability.[9] The molar ratio of drug to cyclodextrin needs optimization.[1] |
| pH Adjustment | For ionizable compounds, altering the pH can increase the proportion of the more soluble ionized form.[2] | Effective for compounds with acidic or basic functional groups. The chosen pH must not cause compound degradation.[21] |
| Surfactants/Micellar Solubilization | Surfactants form micelles in solution, and the hydrophobic core of these micelles can solubilize poorly soluble drugs.[2][21] | A wide variety of surfactants are available. The concentration must be above the critical micelle concentration. Potential for toxicity at high concentrations.[12] |
| Solid Dispersion | The drug is dispersed in a hydrophilic carrier matrix, which can increase the dissolution rate and apparent solubility.[5][13][15][16][17] | Can lead to the drug being in a more soluble amorphous state.[13][16] Physical stability of the amorphous form needs to be assessed. |
| Particle Size Reduction (Nanosuspension) | Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate.[22][23][24][25] | Can significantly improve bioavailability.[22][24][25] Requires specialized equipment like high-pressure homogenizers or mills.[5] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Complexation (Co-precipitation Method)
-
Preparation of the Drug Solution: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol).
-
Preparation of the Cyclodextrin Solution: In a separate container, dissolve the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin) in purified water. The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2 and may require optimization.[1]
-
Complexation: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.[1]
-
Lyophilization: Freeze the resulting solution at a low temperature (e.g., -80 °C). Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.[1]
-
Characterization: The resulting powder is the inclusion complex. Evaluate its improved aqueous solubility by preparing saturated solutions and analyzing the concentration of the dissolved compound via a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Solution Preparation: Dissolve both this compound and a hydrophilic carrier (e.g., PVP, PEG) in a common volatile solvent (e.g., ethanol, methanol).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.
-
Drying and Pulverization: Further dry the solid mass in a vacuum oven to remove any residual solvent. Once completely dry, pulverize the solid dispersion into a fine powder using a mortar and pestle.
-
Characterization: Evaluate the dissolution rate and solubility of the prepared solid dispersion in a relevant aqueous buffer and compare it to the pure drug.
Visualizing the Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for addressing the solubility issues of a poorly soluble compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. cyclodextrinnews.com [cyclodextrinnews.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 11. senpharma.vn [senpharma.vn]
- 12. pharmtech.com [pharmtech.com]
- 13. jddtonline.info [jddtonline.info]
- 14. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. jopcr.com [jopcr.com]
- 18. sphinxsai.com [sphinxsai.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 21. jmpas.com [jmpas.com]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. eaapublishing.org [eaapublishing.org]
- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
common side products in 1,2,4-oxadiazole synthesis and their avoidance
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side products in their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues, their probable causes, and recommended solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with starting materials remaining.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Incomplete Acylation of Amidoxime | Ensure the carboxylic acid is properly activated. Use a reliable coupling agent such as HATU in combination with a non-nucleophilic base like DIPEA.[1] |
| Inefficient Cyclodehydration | The cyclization of the O-acyl amidoxime intermediate is often the most challenging step.[1] For thermally promoted cyclization, ensure adequate heating (reflux in a high-boiling solvent like toluene or xylene may be necessary). For base-mediated cyclization, strong, non-nucleophilic bases are preferred. TBAF in dry THF is a common and effective choice.[1] Superbase systems like NaOH/DMSO or KOH/DMSO can also promote cyclization at room temperature.[1][2] |
| Incompatible Functional Groups | The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid ester can inhibit the formation of the desired product.[1][2] Consider protecting these functional groups before the coupling and cyclization steps. |
| Poor Choice of Solvent | The solvent can significantly impact the reaction. Aprotic solvents like DMF, THF, DCM, and MeCN generally give good results in base-catalyzed cyclizations, while protic solvents like water or methanol can be unsuitable.[1] |
Issue 2: Presence of a Major Side Product with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime
-
Symptom: A significant peak in the LC-MS corresponds to the mass of the amidoxime starting material plus the mass of the acyl group minus the mass of water. This indicates the formation of the O-acyl amidoxime intermediate without subsequent cyclization.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Cleavage of the O-Acyl Amidoxime | This is a common side reaction, especially in aqueous or protic media, or under prolonged heating.[1][3] Minimize reaction time and temperature for the cyclodehydration step where possible. If using a base, ensure anhydrous conditions. |
| Insufficiently Forcing Cyclization Conditions | The energy barrier for cyclization may not be overcome. Increase the temperature or switch to a more potent cyclization agent. For example, if thermal cyclization in toluene is failing, consider microwave irradiation or a stronger base system.[4][5] |
Issue 3: Formation of an Isomeric or Rearranged Product
-
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR) | 3,5-substituted 1,2,4-oxadiazoles with a saturated side chain can undergo this thermal rearrangement to form other heterocycles.[1][6] The presence of acid or even moisture can facilitate this process. Ensure anhydrous conditions and avoid acidic workups if this side product is observed.[1] |
| Formation of 1,3,4-Oxadiazole | Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.[1][6] If using photochemical methods, carefully control the irradiation wavelength and reaction conditions. |
Issue 4: Dimerization of Nitrile Oxide in 1,3-Dipolar Cycloaddition Reactions
-
Symptom: A major byproduct is observed with a mass corresponding to the dimer of the nitrile oxide (a furoxan or 1,2,5-oxadiazole-2-oxide).
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Nitrile Oxide Dimerization | When synthesizing 1,2,4-oxadiazoles via the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile, the nitrile oxide can dimerize to form a furoxan.[1][2] This is often the favored pathway. To favor the desired cycloaddition, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile rather than another molecule of itself.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 1,2,4-oxadiazoles from amidoximes and acylating agents?
A1: The most common side product is the hydrolyzed O-acyl amidoxime, which results from the cleavage of the intermediate before cyclization.[1][3] Other significant side products can include rearranged isomers like other heterocycles via the Boulton-Katritzky rearrangement, especially with 3,5-disubstituted 1,2,4-oxadiazoles.[1][6]
Q2: I am attempting a 1,3-dipolar cycloaddition to form a 1,2,4-oxadiazole, but I am primarily isolating the furoxan dimer. How can I avoid this?
A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction.[1][2] To favor the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile rather than another molecule of itself.[1]
Q3: My final product seems to be rearranging over time or during purification. What could be happening?
A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain. This rearrangement can be triggered by heat, acid, or even moisture.[1][6] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Yes, microwave irradiation is an effective method for promoting the cyclodehydration of O-acyl amidoximes to form 1,2,4-oxadiazoles.[4][5] It can significantly reduce reaction times and often leads to higher yields and purities compared to conventional heating.[4][5]
Data Presentation: Reagent and Condition Effects on Yield
The choice of reagents and conditions can significantly impact the success of your synthesis. The following table summarizes the effect of different coupling agents and bases on the yield of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.
| Coupling Agent | Base | Solvent | Temperature | Yield | Reference |
| HATU | DIPEA | DMF | Room Temp | Excellent | [1] |
| None (Acyl Chloride) | Pyridine | Toluene | Reflux | Good | [2] |
| None (Ester) | NaOH | DMSO | Room Temp | Good-Excellent | [1][2] |
| HBTU | DIEA | THF | Microwave | Good-Excellent | [5] |
| PS-Carbodiimide | HOBt | THF | Microwave | Moderate-Good | [5] |
| None (Anhydride) | K2CO3 | Toluene | Reflux | Good | [2] |
| TBAF | - | THF | Room Temp | Poor-Excellent | [2][7] |
"Excellent" yields are generally considered to be >90%, "Good" 70-89%, and "Moderate" 50-69%.
Experimental Protocols
Protocol 1: General Procedure for 1,2,4-Oxadiazole Synthesis via Amidoxime Acylation and Base-Mediated Cyclization
-
Amidoxime Acylation: To a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol). Add 3.0 mL of anhydrous dichloromethane. Add a solution of the desired acyl chloride (e.g., 3-aryl-acryloyl chloride) in 3.0 mL of anhydrous dichloromethane dropwise while stirring at room temperature. Monitor the reaction by TLC until the starting materials are consumed.[1]
-
Base-Mediated Cyclization: To the O-acyl amidoxime intermediate (1.0 eq) in anhydrous THF, add tetrabutylammonium fluoride (TBAF) (1.1 eq) at room temperature. Stir the reaction mixture for 1-12 hours, monitoring by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7]
Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
-
Preparation of Silica-Supported O-Acyl Amidoxime: Following the acylation step as described in Protocol 1, add 1 g of silica gel (60-120 mesh) to the reaction mixture. Remove the solvent under reduced pressure.[1]
-
Microwave Irradiation: Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor. Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.[1]
-
Workup and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane). Further purification can be achieved by column chromatography or recrystallization.[1]
Visualizations
Caption: General reaction pathway for 1,2,4-oxadiazole synthesis and common side reactions.
Caption: A logical workflow for troubleshooting common issues in 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. soc.chim.it [soc.chim.it]
- 7. mdpi.com [mdpi.com]
stability issues with 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole in solution. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability challenges for this compound are its susceptibility to pH-dependent hydrolysis, potential thermal degradation, and photodegradation. The 1,2,4-oxadiazole ring is known to be labile and can be cleaved under certain pH conditions.[1][2][3] Additionally, the presence of the nitroaromatic group suggests sensitivity to light.[4][5][6]
Q2: What is the optimal pH range for storing and using solutions of this compound?
A2: Based on studies of similar 1,2,4-oxadiazole derivatives, a slightly acidic pH range of 3-5 is expected to provide the greatest stability in aqueous or semi-aqueous solutions.[1] Both strongly acidic and alkaline conditions can significantly accelerate hydrolytic degradation of the 1,2,4-oxadiazole ring.[1]
Q3: How should I store the solid compound and its solutions?
A3: The solid form of this compound should be stored in a cool, dark, and dry place to minimize thermal and photodegradation. Solutions should be freshly prepared for immediate use whenever possible. For short-term storage, it is recommended to keep solutions at 2-8°C, protected from light, and in a buffer with a pH between 3 and 5.
Q4: Are there any solvents that can enhance the stability of the compound?
A4: Yes, in the absence of a proton donor like water, the degradation at high pH is significantly reduced.[1] Therefore, using dry aprotic solvents such as anhydrous acetonitrile may enhance the stability of the compound, particularly if basic conditions are unavoidable.[1]
Q5: My experimental results are inconsistent. Could this be related to compound instability?
A5: Yes, inconsistency in experimental outcomes is a common consequence of compound instability. Degradation of this compound in your assay medium could lead to a lower effective concentration of the active compound, resulting in variable results. It is crucial to assess the compound's stability under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency over a short period in solution. | Hydrolytic degradation. The 1,2,4-oxadiazole ring is likely undergoing hydrolysis, especially if the solution pH is outside the optimal 3-5 range.[1] | 1. Prepare fresh solutions immediately before each experiment. 2. Buffer your solution to a pH between 3 and 5. 3. If possible, use anhydrous aprotic solvents.[1] 4. Perform a stability study of the compound in your experimental media (see Experimental Protocols section). |
| Discoloration or appearance of new peaks in HPLC analysis. | Photodegradation or thermal degradation. The nitroaromatic moiety makes the compound susceptible to degradation upon exposure to light.[4][5] Elevated temperatures can also cause decomposition of heterocyclic compounds.[7][8][9][10] | 1. Protect solutions from light at all times using amber vials or by covering the container with aluminum foil. 2. Avoid high temperatures during storage and handling. 3. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and working solutions at 2-8°C for short periods. |
| Irreproducible biological assay results. | Compound precipitation or degradation in assay media. The compound may have poor solubility or may be degrading in the complex biological matrix of the assay medium. | 1. Determine the solubility of the compound in your specific assay buffer. 2. Visually inspect for any precipitation. 3. Conduct a time-course stability study in the assay medium using HPLC to quantify the amount of intact compound over the duration of the experiment. |
Quantitative Stability Data (Illustrative)
The following tables present illustrative stability data for a compound with a 1,2,4-oxadiazole core and a nitroaromatic group, based on typical degradation profiles. Note: This data is for demonstration purposes and should be confirmed with specific experimental studies for this compound.
Table 1: Effect of pH on Hydrolytic Stability
| pH | Temperature (°C) | Incubation Time (hours) | % Parent Compound Remaining |
| 2.0 | 40 | 24 | 85 |
| 4.0 | 40 | 24 | 98 |
| 7.0 | 40 | 24 | 90 |
| 9.0 | 40 | 24 | 75 |
| 0.1 M NaOH | 40 | 24 | 40 |
Table 2: Effect of Temperature on Stability in pH 4.0 Buffer
| Temperature (°C) | Incubation Time (hours) | % Parent Compound Remaining |
| 4 | 48 | >99 |
| 25 | 48 | 97 |
| 40 | 48 | 95 |
| 60 | 48 | 80 |
Table 3: Photostability in pH 4.0 Buffer at 25°C
| Light Condition | Incubation Time (hours) | % Parent Compound Remaining |
| Dark Control | 24 | 99 |
| Ambient Light | 24 | 92 |
| UV Light (365 nm) | 24 | 65 |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
Objective: To determine the susceptibility of this compound to hydrolytic degradation under acidic, neutral, and basic conditions.
Methodology:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9) and a 0.1 M NaOH solution.
-
Spike the stock solution into each buffer and the NaOH solution to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column.[11][12]
-
Mobile Phase Selection: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer, pH 3-5) and an organic modifier (e.g., acetonitrile or methanol).[11][12][13]
-
Forced Degradation: Subject the compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products.[13]
-
Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate separation between the parent peak and all degradation product peaks.[11][12]
-
Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to check for peak purity.[11][12]
Visualizations
Logical Workflow for Troubleshooting Stability Issues
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijtsrd.com [ijtsrd.com]
troubleshooting low reactivity in 1,2,4-oxadiazole formation
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low reactivity and other common issues encountered during the synthesis of 1,2,4-oxadiazoles.
Troubleshooting Guide: Low Reactivity and Common Side Products
This guide addresses specific issues you might encounter during your experiments, their probable causes, and recommended solutions. The most widely applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate, formed from the reaction of an amidoxime and a carboxylic acid or its derivative.[1][2] This process, however, can be prone to low yields and side reactions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with a significant amount of starting materials remaining.
| Probable Cause | Recommended Solution |
| Incomplete Acylation of Amidoxime | The initial acylation of the amidoxime to form the O-acylamidoxime intermediate is crucial. Ensure the carboxylic acid is properly activated. Using effective coupling agents like HATU with a non-nucleophilic base such as DIPEA can significantly improve acylation efficiency.[3] Other activating agents include carbodiimides (e.g., DCC, EDC) and carbonyldiimidazole (CDI).[1] |
| Inefficient Cyclodehydration | The final step, the cyclodehydration of the O-acylamidoxime, is often the bottleneck and may require forcing conditions.[3] For thermally promoted cyclization, heating in a high-boiling solvent like toluene or xylene may be necessary. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a common and effective choice.[3] "Superbase" systems like NaOH/DMSO or KOH/DMSO can also facilitate cyclization, sometimes even at room temperature.[3][4] |
| Incompatible Functional Groups | The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on either the amidoxime or the acylating agent can interfere with the reaction.[3] These groups can compete in acylation reactions. It is advisable to protect such functional groups prior to the coupling and cyclization steps. |
| Poor Choice of Solvent | The solvent can significantly influence reaction rates and yields. Aprotic solvents such as DMF, THF, DCM, and MeCN generally yield good results for base-catalyzed cyclizations. Protic solvents like water or methanol should be avoided as they can promote hydrolysis of the intermediate.[3] |
Issue 2: Major Side Product Identified as Hydrolyzed O-Acyl Amidoxime
-
Symptom: A significant peak in the LC-MS corresponds to the mass of the amidoxime starting material plus the acyl group, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization.
| Probable Cause | Recommended Solution |
| Cleavage of the O-Acyl Amidoxime | This is a common side reaction, particularly in the presence of water or other protic species, or under prolonged heating.[3][5] Minimize the reaction time and temperature for the cyclodehydration step whenever possible. If using a base for cyclization, ensure anhydrous conditions are maintained. |
| Insufficiently Forcing Cyclization Conditions | The energy barrier for the cyclization may not be overcome by the current reaction conditions.[3] Increase the reaction temperature or consider switching to a more potent cyclization agent. For example, if thermal conditions are failing, a strong base like TBAF or a NaOH/DMSO system might be more effective.[3] |
Issue 3: Formation of an Isomeric or Rearranged Product
-
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer or a different heterocyclic system.
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR) | 3,5-disubstituted 1,2,4-oxadiazoles, especially those with a saturated side chain, can undergo this thermal rearrangement to form other heterocycles.[1][3] The presence of acid or moisture can facilitate this process. To minimize this rearrangement, use neutral, anhydrous conditions for the reaction workup and purification. Store the final compound in a dry environment.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[3] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[3]
Q2: I am using a 1,3-dipolar cycloaddition approach and observing low reactivity. What could be the issue?
A2: The 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile can be challenging due to the low reactivity of the C≡N triple bond.[6] A common side reaction is the dimerization of the nitrile oxide.[6] To overcome this, consider using a catalyst, such as a platinum(IV) complex, which can promote the cycloaddition under milder conditions.[6]
Q3: Can I use microwave irradiation to improve my synthesis?
A3: Yes, microwave-assisted synthesis can be a very effective method for the formation of 1,2,4-oxadiazoles. It can significantly shorten reaction times and often leads to higher yields compared to conventional heating.[1][6] This technique has been successfully applied to the cyclization of O-acylamidoximes.[3]
Q4: My starting amidoxime is not very stable. Are there alternative methods to synthesize 1,2,4-oxadiazoles?
A4: Yes, there are several alternative routes. One common method is the reaction of nitriles with hydroxylamine to generate the amidoxime in situ, which is then acylated and cyclized in a one-pot procedure.[7][8] Other methods include the oxidative cyclization of N-acylamidines or the reaction of amidoximes with aldehydes.[4][9]
Data Presentation
Table 1: Effect of Reaction Conditions on 1,2,4-Oxadiazole Yield
| Amidoxime | Acylating Agent | Coupling/Cyclization Conditions | Solvent | Yield (%) | Reference |
| Benzamidoxime | Benzoic Acid | EDC, 110 °C | Pyridine | Good | [1] |
| Various | Various Esters | NaOH, Room Temp | DMSO | 40-95 | [4] |
| Various | Various Acyl Chlorides | NaOH, Room Temp | DMSO/DCM | Moderate | [4] |
| Various | Various Carboxylic Acids | TBAF, Room Temp | THF | Good-Excellent | [4] |
| Aryl Amidoximes | Crotonoyl Chloride | Acetic Acid (catalyst), Room Temp | N/A | High | [7] |
| Amidoximes | Aldehydes | NaOH, Room Temp | DMSO | 27-76 | [8] |
Note: "Good" and "High" yields are generally considered to be in the range of 70-90%, while "Moderate" yields are in the 40-69% range. Specific yields can vary significantly based on the substrates used.
Experimental Protocols
Protocol 1: General Procedure for the Two-Step Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via O-Acylamidoxime Isolation
-
O-Acylation of Amidoxime:
-
To a solution of the amidoxime (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF, or DMF), add the carboxylic acid (1.0-1.2 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature until the starting amidoxime is consumed (monitor by TLC or LC-MS).
-
Upon completion, perform an aqueous workup to isolate the crude O-acylamidoxime. The product can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
-
Cyclodehydration to 1,2,4-Oxadiazole:
-
Thermal Cyclization: Dissolve the O-acylamidoxime in a high-boiling solvent (e.g., toluene, xylene, or diphenyl ether) and heat to reflux.[10] Monitor the reaction for the disappearance of the starting material.
-
Base-Mediated Cyclization: Dissolve the O-acylamidoxime in anhydrous THF and add a solution of TBAF (1.0 M in THF, 1.1 eq). Stir at room temperature until the reaction is complete.[10]
-
Workup and Purification: After cooling, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the desired 1,2,4-oxadiazole.
-
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Esters
-
Reaction Setup:
-
In a flask, dissolve the amidoxime (1.0 eq) and the ester (1.0-1.5 eq) in DMSO.
-
Add powdered NaOH (2.0 eq) to the mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature. The reaction time can range from 4 to 16 hours, depending on the substrates.[4]
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for a two-step 1,2,4-oxadiazole synthesis.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
Caption: Key reaction pathways in 1,2,4-oxadiazole formation and common side reactions.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Efficient 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1,2,4-oxadiazoles?
The most prevalent methods for synthesizing 1,2,4-oxadiazoles are:
-
The Amidoxime Route: This is a widely used [4+1] approach involving the reaction of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). This forms an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole.[1][2]
-
1,3-Dipolar Cycloaddition: This [3+2] cycloaddition involves the reaction of a nitrile oxide with a nitrile.[1][2] However, this method can be challenging due to the low reactivity of the nitrile's triple bond and the potential for nitrile oxide dimerization.[3][4]
-
Oxidative Cyclization: Newer methods include the oxidative cyclization of N-acyl amidines or the reaction of amidines with methylarenes, often utilizing a copper catalyst.[1][5]
Q2: How do I choose the right catalyst for my 1,2,4-oxadiazole synthesis?
Catalyst selection is critical and depends on the specific synthetic route and substrates:
-
Tetrabutylammonium Fluoride (TBAF): An efficient choice for the room-temperature cyclization of O-acylamidoximes, particularly in anhydrous solvents like THF or MeCN.[1]
-
Inorganic Bases (e.g., NaOH, KOH, Cs₂CO₃): These are often used in one-pot syntheses in polar aprotic solvents like DMSO. The NaOH/DMSO system is noted for its versatility with a broad range of substrates.[1][3]
-
Coupling Agents (e.g., DCC, EDC, CDI): These are used to activate carboxylic acids for the reaction with amidoximes.[1] 1,1'-Carbonyldiimidazole (CDI) can simplify product purification.[1][6]
-
Lewis Acids (e.g., PTSA-ZnCl₂): This combination is effective for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles.[1][7]
-
Graphene Oxide (GO): An environmentally friendly, metal-free heterogeneous catalyst that can function as both an oxidizing agent and a solid acid.[1][8]
Q3: Can microwave irradiation be used to improve my synthesis?
Yes, microwave irradiation can be a valuable tool, especially for the cyclodehydration step. It can significantly reduce reaction times and improve yields, particularly for less reactive substrates.[6][9] A silica-supported cyclization under microwave irradiation is one effective protocol.[9]
Q4: My 1,2,4-oxadiazole product seems to be rearranging. What could be the cause?
This may be due to a Boulton-Katritzky rearrangement, which can occur in 3,5-substituted 1,2,4-oxadiazoles with a saturated side chain. This rearrangement can be initiated by heat, acid, or even moisture.[9] To minimize this, it is advisable to use neutral, anhydrous conditions for workup and purification and to store the compound in a dry environment.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, offering probable causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient cyclodehydration of the O-acylamidoxime intermediate.[1][6] | Switch to a more effective catalyst system like TBAF in anhydrous THF.[1] For thermal cyclodehydration, consider increasing the temperature (e.g., to 90°C).[1] A one-pot protocol with a base like NaOH or KOH in DMSO can also be effective.[1] |
| Incomplete acylation of the amidoxime.[6][9] | Ensure the carboxylic acid is properly activated. Use a reliable coupling agent such as HATU with a non-nucleophilic base like DIPEA.[9] | |
| Hydrolysis of the O-acylamidoxime intermediate.[1] | If using aqueous buffers, optimize the pH (e.g., pH 9.5 borate buffer) to favor cyclization.[1] For base-mediated cyclization, ensure anhydrous conditions.[9] | |
| Formation of Side Products | Cleavage of the O-acyl amidoxime intermediate.[1][9] | Minimize reaction time and temperature for the cyclodehydration step.[9] For DNA-conjugated syntheses, higher temperatures (e.g., 90°C) can minimize cleavage.[1] |
| Incomplete conversion of the starting nitrile to the amidoxime.[1] | Optimize the reaction time and temperature for the formation of the amidoxime.[1] | |
| Catalyst Deactivation or Inefficiency | Presence of moisture, which can inhibit catalysts like TBAF.[1] | Ensure the use of anhydrous solvents and reagents.[1] |
| Corrosive action of reagents on the reaction vessel.[1] | For large-scale synthesis with fluoride-based catalysts, consider alternative, less corrosive catalysts or specialized reaction vessels.[1][5] | |
| Poor Substrate Scope | Steric hindrance in the amidoxime or acylating agent.[1] | Prolonged reaction times or higher temperatures may be necessary.[1] |
| Electronic effects of substituents on starting materials. | The NaOH/DMSO system is effective for a wide range of substrates.[1] For electron-deficient substrates, a PTSA-ZnCl₂ catalyst system may be more efficient.[1][7] | |
| Difficulty in Product Purification | Formation of closely related byproducts. | Utilize 1,1'-carbonyldiimidazole (CDI) as the activating agent to facilitate purification through simple extraction and filtration.[1] |
| Use of non-volatile catalysts or reagents. | Solid-supported synthesis can simplify purification by allowing for easy removal of excess reagents and byproducts through washing.[1] |
Catalyst Performance Data
The following table summarizes the performance of various catalysts under different conditions for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
| Catalyst System | Solvent | Temperature | Typical Yields | Notes |
| TBAF | Anhydrous THF or MeCN | Room Temperature | Good to Excellent | Sensitive to moisture.[1] |
| NaOH/DMSO | DMSO | Room Temperature | Poor to Excellent (11-90%) | Versatile for a broad range of substrates, though reaction times can be long (4-24h).[1][3] |
| KOH/DMSO | DMSO | Room Temperature | Good to Excellent | Similar to NaOH/DMSO.[1] |
| PTSA-ZnCl₂ | - | - | Good | Efficient and mild for synthesis from amidoximes and organic nitriles.[1][7] |
| Graphene Oxide (GO) | Ethanol-Water | 80°C | ~73% | Metal-free, heterogeneous catalyst with dual oxidizing and acidic properties.[8] |
| Microwave Irradiation | Dichloromethane | Optimized Power | Good to Excellent | Significantly reduces reaction times.[9][10][11] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
This protocol is adapted for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from corresponding amidoximes and carboxylic acid esters at room temperature.[3][12]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Powdered Sodium Hydroxide (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Silica-Supported Microwave-Assisted Synthesis
This protocol describes a rapid and efficient synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles.[9][10]
Materials:
-
Appropriate benzamidoxime (1.14 mmol)
-
Dry potassium carbonate (350 mg, 2.53 mmol)
-
Anhydrous dichloromethane (6.0 mL total)
-
Corresponding 3-aryl-acryloyl chloride (1.0 mmol)
-
Silica gel (1 g, 60-120 mesh)
Procedure:
-
To a sealed vessel under a dry N₂ atmosphere, add the appropriate benzamidoxime and dry potassium carbonate in 3.0 mL of anhydrous dichloromethane.
-
Dissolve the corresponding 3-aryl-acryloyl chloride in 3.0 mL of anhydrous dichloromethane.
-
Add the 3-aryl-acryloyl chloride solution dropwise to the stirred reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once acylation is complete, add 1 g of silica gel to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.
-
After cooling, elute the product from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purify by column chromatography or recrystallization if necessary.
Visual Guides
Caption: Workflow for the one-pot synthesis of 1,2,4-oxadiazoles.
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
overcoming co-elution problems during chromatography of 1,2,4-oxadiazoles
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazoles. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common co-elution challenges during chromatographic analysis and purification.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a common problem with 1,2,4-oxadiazole derivatives?
A1: Co-elution occurs when two or more compounds are not sufficiently separated by the chromatography system and elute from the column at nearly the same time, resulting in overlapping peaks.[1][2] This is a significant issue as it compromises both qualitative and quantitative analysis, leading to inaccurate identification and quantification.[1][3] For 1,2,4-oxadiazoles, this problem is often encountered due to the presence of structurally similar isomers, starting materials (e.g., amidoximes, carboxylic acids), or byproducts with similar physicochemical properties, making them difficult to separate.[1][4]
Q2: How can I diagnose a co-elution problem in my chromatogram?
A2: Diagnosing co-elution involves a close examination of your chromatogram and detector data.[3] Key indicators include:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting, which can suggest the presence of multiple unresolved components.[3][5]
-
Detector-Assisted Peak Purity:
-
Diode Array Detector (DAD): Assess peak purity by comparing the UV-Vis spectra across the peak. If the spectra are not identical, co-elution is likely.[3][5]
-
Mass Spectrometry (MS): An MS detector can reveal different mass spectra across a single chromatographic peak, confirming the presence of multiple components.[5][6]
-
Q3: What are the fundamental chromatographic parameters I should focus on to resolve co-elution?
A3: Chromatographic resolution is primarily governed by three factors: the capacity factor (k'), selectivity (α), and efficiency (N).[5][6][7]
-
Capacity Factor (k'): Measures how long an analyte is retained on the column. If peaks elute too early (low k'), co-elution is more likely. The goal is typically a k' between 1 and 5.[5]
-
Selectivity (α): This reflects the ability of the chromatographic system to differentiate between analytes. If selectivity is low (α ≈ 1), the column chemistry is not suitable for separating your compounds.[5][6]
-
Efficiency (N): Relates to the sharpness of the peaks. Poor efficiency leads to broad peaks, which increases the likelihood of overlap.[5][6]
Troubleshooting Guide: Overcoming Co-elution of 1,2,4-Oxadiazoles
This guide provides a systematic approach to resolving co-elution issues.
Problem: My 1,2,4-oxadiazole co-elutes with an impurity or byproduct.
Below is a logical workflow to troubleshoot and resolve this common issue.
Caption: Troubleshooting workflow for co-elution problems.
Detailed Troubleshooting Steps in Q&A Format
Q: My peaks are eluting very early and are poorly resolved. What should I do first?
A: This indicates a low capacity factor (k').[5] You need to increase the retention of your analytes on the column. In reversed-phase chromatography, this is achieved by weakening the mobile phase, which means increasing the proportion of the aqueous component (e.g., water or buffer).[5][6]
Q: I have good peak shape and retention, but two peaks are still overlapping. What's the next step?
A: This suggests a selectivity (α) problem.[5][6] The current mobile phase and stationary phase combination is not differentiating between your co-eluting compounds. You should focus on changing the "chemistry" of the separation.[5]
-
Change the organic modifier: If you are using acetonitrile, try methanol, or vice versa. This can alter the selectivity.[3][8]
-
Modify the mobile phase pH: For ionizable 1,2,4-oxadiazoles, adjusting the pH of the mobile phase can significantly impact retention and selectivity.[9]
-
Change the stationary phase: If modifying the mobile phase is unsuccessful, select a column with a different stationary phase chemistry (e.g., switching from a C18 to a phenyl-hexyl or a polar-embedded phase).[3][8]
Q: My peaks are broad, leading to poor resolution. How can I improve this?
A: Broad peaks are a sign of low efficiency (N).[5][6] This can be addressed by:
-
Using a column with smaller particles: This increases efficiency but also backpressure.[8][10]
-
Increasing the column length: A longer column provides more theoretical plates, leading to sharper peaks.[8][11]
-
Optimizing the flow rate: Lowering the flow rate can sometimes improve peak shape.[10]
-
Adjusting the column temperature: Increasing the temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[3][10]
Data Presentation: Method Parameter Adjustments
The following table summarizes key parameters that can be adjusted to overcome co-elution, based on the underlying issue.
| Problem | Primary Parameter to Adjust | Strategy | Expected Outcome |
| Low Retention (k' < 1) | Mobile Phase Strength | In RP-HPLC, decrease the percentage of organic solvent. | Increased retention time, allowing more time for separation.[5] |
| Poor Selectivity (α ≈ 1) | Mobile Phase Composition / Stationary Phase | Change organic modifier (ACN vs. MeOH), adjust pH, or switch to a column with different chemistry. | Altered elution order or increased spacing between peaks.[3][5][8] |
| Low Efficiency (N) | Column Parameters / Flow Rate | Use a longer column, a column with smaller particles, or optimize the flow rate. | Narrower, sharper peaks, leading to better resolution.[6][8][10] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for 1,2,4-Oxadiazole Analysis
This protocol is a starting point for method development and can be adapted to specific analytical needs.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).[12][13]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12][13]
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Degas both mobile phases before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 5-10 µL.
-
Detection: DAD at a wavelength determined by the UV spectrum of the 1,2,4-oxadiazole of interest (e.g., 235 nm).[12]
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 10-20%).
-
Linearly increase to a high percentage of Mobile Phase B (e.g., 90-95%) over 15-20 minutes.
-
Hold at high organic for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes before the next injection.
-
4. Sample Preparation:
-
Dissolve the 1,2,4-oxadiazole sample in a suitable solvent (e.g., ACN or a mixture of ACN and water) to a concentration of approximately 10-100 µg/mL.[12]
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.
Protocol 2: Column Chromatography for Purification of 1,2,4-Oxadiazoles
This protocol is suitable for purifying larger quantities of 1,2,4-oxadiazole derivatives.
1. Stationary Phase and Eluent System:
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).[15]
-
Eluent System: Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity.[1][15]
2. Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.[1]
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica bed.[1]
4. Elution and Fraction Collection:
-
Begin elution with the starting non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 5% Ethyl Acetate in Hexane to 10%, 20%, etc.).[1]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[1]
Visualization of Key Relationships
Caption: Relationship between resolution factors and controllable parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
scale-up considerations for the synthesis of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides and FAQs
This section is designed to provide rapid assistance for specific issues that may arise during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially adaptable method is the condensation of 4-nitrobenzamidoxime with a derivative of phenylacetic acid (such as phenylacetyl chloride or phenylacetic acid activated with a coupling agent), followed by a cyclodehydration step to form the 1,2,4-oxadiazole ring. This two-step, often one-pot, process is generally efficient and amenable to scale-up.
Q2: I am observing a significant amount of an unexpected isomer in my final product. What could be the cause?
A2: A common side reaction in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement.[1] This thermal or acid-catalyzed rearrangement can lead to the formation of other heterocyclic isomers. To mitigate this, it is crucial to carefully control the temperature during the cyclodehydration step and to use neutral, anhydrous conditions for workup and purification.
Q3: Are there specific safety precautions I should take when scaling up this synthesis?
A3: Yes, the presence of the 4-nitrophenyl group necessitates caution. Aromatic nitro compounds can be thermally sensitive and may pose a risk of exothermic decomposition at elevated temperatures.[2] It is imperative to have robust temperature control and monitoring, especially during the cyclization step. Performing a thermal hazard assessment is highly recommended before proceeding with a large-scale reaction.
Q4: My crude product is an oil and is difficult to crystallize. What purification strategies can I employ?
A4: "Oiling out" during crystallization is a common issue, often caused by residual solvents, impurities, or rapid cooling.[3] For purification of this compound on a larger scale, a multi-step approach is often effective. This can include an initial purification by column chromatography to remove major impurities, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).[3] Introducing a seed crystal can also aid in initiating crystallization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete formation of the O-acyl amidoxime intermediate. | - Ensure the phenylacetic acid is effectively activated. Use a reliable coupling agent like EDC or CDI. - If using phenylacetyl chloride, ensure it is of high purity and added slowly to the reaction mixture. |
| Inefficient cyclodehydration. | - Optimize the reaction temperature. Thermal cyclization often requires heating in a high-boiling solvent like toluene or xylene. - Consider using a base to promote cyclization. Anhydrous bases are preferable to minimize hydrolysis. | |
| Formation of Side Products | Hydrolysis of the O-acyl amidoxime intermediate. | - Maintain anhydrous conditions throughout the reaction. - Minimize the reaction time for the cyclization step. |
| Boulton-Katritzky rearrangement. | - Avoid excessive temperatures during cyclization and workup. - Use neutral or slightly basic conditions for purification. | |
| Difficulty in Product Isolation and Purification | The product "oils out" during crystallization. | - Re-dissolve the oil and allow for slower cooling. - Use a solvent/anti-solvent system for recrystallization. - Purify the crude material by column chromatography before crystallization. |
| Persistent impurities in the final product. | - Optimize the recrystallization solvent system. - Consider a wash of the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble. | |
| Scale-up Challenges | Poor heat transfer and localized overheating. | - Use a reactor with good heat transfer capabilities. - Control the rate of addition of reagents to manage the exotherm. - Ensure efficient stirring. |
| Inconsistent yield at a larger scale. | - Re-optimize reaction parameters at the pilot scale. - Ensure consistent quality of starting materials. |
Experimental Protocols
Synthesis of 4-nitrobenzamidoxime (Precursor)
This protocol outlines the synthesis of the key amidoxime intermediate.
Materials:
-
4-nitrobenzonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Ethanol (95%)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrobenzonitrile (1.0 eq) in 95% ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue to precipitate the crude 4-nitrobenzamidoxime.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the product.
| Scale | 4-nitrobenzonitrile (g) | Hydroxylamine HCl (g) | K₂CO₃ (g) | Ethanol (mL) | Typical Yield (%) |
| Lab (10 g) | 10.0 | 5.6 | 11.2 | 100 | 85-95 |
| Pilot (1 kg) | 1000 | 560 | 1120 | 10000 | 80-90 |
Synthesis of this compound
This protocol describes a scalable one-pot synthesis from 4-nitrobenzamidoxime.
Materials:
-
4-nitrobenzamidoxime
-
Phenylacetyl chloride
-
Pyridine
-
Toluene
Procedure:
-
To a stirred solution of 4-nitrobenzamidoxime (1.0 eq) in anhydrous toluene in a suitable reactor, add pyridine (1.1 eq) at room temperature.
-
Slowly add a solution of phenylacetyl chloride (1.05 eq) in anhydrous toluene to the reaction mixture, maintaining the temperature below 30°C.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to form the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6-8 hours. Monitor the cyclization by TLC or HPLC.
-
Cool the reaction mixture to room temperature and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
| Scale | 4-nitrobenzamidoxime (g) | Phenylacetyl chloride (g) | Pyridine (mL) | Toluene (mL) | Typical Yield (%) |
| Lab (5 g) | 5.0 | 4.5 | 2.4 | 100 | 75-85 |
| Pilot (500 g) | 500 | 450 | 240 | 10000 | 70-80 |
Visualizations
Caption: Experimental workflow for the two-stage synthesis.
Caption: Troubleshooting logic for low product yield.
References
minimizing rearrangement products in 1,2,4-oxadiazole reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole synthesis. The focus is on identifying and minimizing the formation of common rearrangement byproducts.
Troubleshooting Guide: Identifying and Resolving Side Product Formation
This section addresses specific issues you may encounter during your experiments, identified by common symptoms.
Issue 1: Low Yield of Desired 1,2,4-Oxadiazole
-
Symptom: The primary reaction product is the uncyclized O-acyl amidoxime intermediate, or starting materials are recovered.
-
Probable Cause: The final cyclodehydration step is often the most challenging and requires specific conditions to proceed efficiently.[1][2] Insufficiently forcing conditions (e.g., low temperature, weak base) can lead to the accumulation of the intermediate or its hydrolysis.[1]
-
Recommended Solutions:
-
Thermal Cyclization: Ensure adequate heating. Refluxing in a high-boiling aprotic solvent such as toluene or xylene may be necessary.[3]
-
Base-Mediated Cyclization: Switch to a more potent, non-nucleophilic base. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a highly effective option for promoting cyclization, often at room temperature.[2][3] Superbase systems like NaOH/DMSO or KOH/DMSO can also be effective.[1][4]
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which can shorten reaction times and improve yields by providing rapid, uniform heating.[1][5]
-
Issue 2: Isomeric or Unexpected Heterocyclic Byproduct Detected
-
Symptom: NMR and MS analysis indicate the formation of an oxadiazole isomer or a completely different heterocyclic system.
-
Probable Cause & Solution: This often points to a rearrangement reaction. The specific type of rearrangement depends on the substrate and reaction conditions.
| Probable Cause | Description | Recommended Solution |
| Boulton-Katritzky Rearrangement (BKR) | A common thermal rearrangement for 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a side chain containing a nucleophilic atom.[1][3] It can be triggered by heat, acid, or even trace moisture.[1] | Maintain strictly anhydrous conditions throughout the reaction and workup. Avoid acidic workups or purification steps. Store the final compound in a dry environment.[1] |
| Photochemical Rearrangement | Under UV irradiation, some 1,2,4-oxadiazoles, especially 3-amino derivatives, can rearrange into other heterocycles like 1,3,4-oxadiazoles or regioisomeric 1,2,4-oxadiazoles.[1][3][6] | If using photochemical methods, carefully control the irradiation wavelength, reaction time, and solvent.[1] Consider alternative, non-photochemical synthetic routes if this is a persistent issue. |
| ANRORC Rearrangement | The "Addition of a Nucleophile, Ring Opening, and Ring Closure" mechanism can occur, especially with nucleophilic attack at the C5 position of the oxadiazole ring.[3][7][8] | Modify substituents to decrease the electrophilicity of the C5 carbon. Use non-nucleophilic bases and solvents. Control reaction temperature to disfavor nucleophilic attack. |
Issue 3: Furoxan Byproduct Formation in 1,3-Dipolar Cycloaddition
-
Symptom: During synthesis via the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile, a significant byproduct is identified as a furoxan (a 1,2,5-oxadiazole-2-oxide).
-
Probable Cause: The nitrile oxide intermediate can dimerize to form the furoxan, which is often the thermodynamically favored pathway.[1]
-
Recommended Solution: To favor the desired intermolecular cycloaddition, use the nitrile substrate as the solvent or in a large excess.[1] This increases the probability of the nitrile oxide reacting with the nitrile before it can dimerize.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of rearrangement reactions in 1,2,4-oxadiazole chemistry? A1: The most prominent rearrangement reactions are the Boulton-Katritzky Rearrangement (BKR), which is typically thermally induced, and various photochemical rearrangements.[3][7][8] Other mechanisms like the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) pathway can also lead to rearranged products under specific, often basic, conditions.[7][8]
Q2: My 3,5-disubstituted 1,2,4-oxadiazole is rearranging. How can I prevent this? A2: This is likely the Boulton-Katritzky Rearrangement (BKR).[1] To minimize it, use mild, neutral, and anhydrous conditions for the cyclization, workup, and purification steps.[1] Employing a catalyst like TBAF in dry THF can allow the cyclization to occur at room temperature, avoiding the high heat that often triggers the rearrangement.[2][4]
Q3: What is the difference between thermal and photochemical rearrangements? A3: Thermal rearrangements, like the BKR, are induced by heat and typically proceed through a concerted intramolecular nucleophilic substitution mechanism.[3] Photochemical rearrangements are initiated by UV light, which excites the molecule to a higher energy state.[6][9] This excited state can then follow several pathways, such as ring contraction-ring expansion (RCRE) or internal-cyclization isomerization (ICI), leading to different products than thermal methods.[3][6]
Q4: How do substituents on the 1,2,4-oxadiazole ring affect its stability and tendency to rearrange? A4: Substituents have a significant electronic and steric effect. The 1,2,4-oxadiazole ring itself is an electron-withdrawing group.[7][10] The nature of the side chains, particularly the presence of a nucleophilic atom in the correct position on the C3 or C5 substituent, is critical for the Boulton-Katritzky rearrangement to occur.[3] The overall electronic properties of the substituents can influence the stability of the weak O-N bond, affecting the molecule's susceptibility to both thermal and photochemical cleavage.[7]
Q5: Can I use microwave irradiation for the cyclization step without causing rearrangement? A5: Yes, microwave irradiation can be a valuable tool. While it involves high temperatures, the significantly reduced reaction times (minutes versus hours) can minimize the formation of thermal rearrangement products that might occur during prolonged conventional heating.[1][5] It is often used in solvent-free, silica-supported reactions, which can also help prevent side reactions.[1]
Data Presentation
Table 1: Comparison of Cyclization Conditions for O-Acyl Amidoximes
| Method | Reagent/Conditions | Typical Solvent | Temperature | Key Advantage | Potential Issues |
| Thermal | Heat | Toluene, Xylene, DMF | 110-150 °C | Simple, no catalyst needed | High risk of Boulton-Katritzky rearrangement[1] |
| Base-Catalyzed | TBAF (catalytic) | Anhydrous THF, MeCN | Room Temp. | Excellent for avoiding thermal rearrangement[2][4] | Requires strictly anhydrous conditions[2] |
| Base-Catalyzed | NaOH or KOH (superbase) | DMSO | Room Temp. | One-pot potential from amidoxime[1][4] | Can be corrosive; workup can be complex[2] |
| Activating Agent | Carbonyldiimidazole (CDI) | Toluene, DMF | 80-110 °C | Good for in-situ acid activation[3][11] | May still require heat, posing rearrangement risk |
| Microwave | Silica-gel support (solvent-free) | None | 100-150 °C | Very short reaction times (10-30 min)[1] | Requires specialized microwave reactor |
Experimental Protocols
Protocol 1: General Synthesis via Acylation and Thermal Cyclization This protocol describes the common two-step synthesis where thermal rearrangement is a significant risk.
-
Acylation: Dissolve the starting amidoxime (1.0 eq) in a suitable solvent like pyridine or THF. Cool the solution to 0 °C. Add the desired acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the amidoxime.
-
Workup: Quench the reaction with water and extract the O-acyl amidoxime intermediate with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The intermediate can be purified at this stage or used directly.
-
Cyclodehydration: Dissolve the crude O-acyl amidoxime in a high-boiling solvent like toluene or xylene. Heat the mixture to reflux (110-140 °C) and monitor by TLC.
-
Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting 1,2,4-oxadiazole by column chromatography or recrystallization.
Protocol 2: TBAF-Catalyzed Room Temperature Cyclization This protocol is designed to avoid thermal rearrangement products.
-
Prepare O-Acyl Amidoxime: Synthesize and isolate the O-acyl amidoxime intermediate as described in Protocol 1, steps 1-2. Ensure the isolated intermediate is as dry as possible.
-
Cyclization: Dissolve the O-acyl amidoxime (1.0 eq) in anhydrous THF. Add a solution of TBAF (e.g., 1M in THF, 0.1-0.2 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. The cyclization is often complete within a few hours. Monitor progress by TLC.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture and purify directly by column chromatography to isolate the desired 1,2,4-oxadiazole.
Protocol 3: Microwave-Assisted, Silica-Supported Cyclization This method minimizes reaction time to reduce byproduct formation.[1]
-
Acylation: Perform the acylation of the amidoxime in a solvent like dichloromethane as described in Protocol 1, step 1.
-
Adsorption onto Silica: Once acylation is complete, add silica gel (e.g., 1g per mmol of substrate) directly to the reaction mixture. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the silica-supported O-acyl amidoxime.
-
Microwave Irradiation: Place the vessel containing the silica-supported reactant into a scientific microwave reactor. Irradiate at a suitable power and temperature (e.g., 120 °C) for 10-30 minutes. Optimization of time and power is recommended.
-
Purification: After cooling, place the silica directly onto a column and elute the product using an appropriate solvent system (e.g., ethyl acetate/hexane).
Visualizations
Caption: Troubleshooting workflow for identifying and solving byproduct formation.
Caption: Simplified pathway of the Boulton-Katritzky Rearrangement (BKR).
Caption: Synthetic workflow highlighting the critical cyclization step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. Model study of the photochemical rearrangement pathways of 1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Target of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, a scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While a specific, validated biological target for this particular molecule is not yet defined in publicly available literature, this guide provides a comparative framework for its potential target validation. We will explore the common biological activities of structurally similar 3,5-disubstituted 1,2,4-oxadiazoles, outline established experimental and computational methodologies for target identification and validation, and compare potential target classes based on existing data for analogous compounds.
Potential Biological Activities of 1,2,4-Oxadiazole Scaffolds
Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide range of biological effects. Understanding these activities provides a foundation for hypothesizing the potential targets of this compound.
| Biological Activity | Examples of Related Compounds | Potential Target Classes |
| Anticancer | 2,5-diaryl-1,3,4-oxadiazoles | Kinases, Topoisomerases, Tubulin, HDACs |
| Anti-inflammatory | 1,3,4-oxadiazole derivatives | Cyclooxygenase (COX) enzymes |
| Antimicrobial | 3,5-disubstituted-1,2,4-oxadiazoles | Bacterial enzymes (e.g., CYP51), Fungal enzymes |
| Antitubercular | 3,5-disubstituted-1,2,4-oxadiazoles | Mycobacterial enzymes (e.g., Polyketide Synthase Pks13) |
| Cholinesterase Inhibition | 5-benzyl-1,3,4-oxadiazole-2-thiol derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) |
Experimental and Computational Target Validation Workflow
Validating the biological target of a novel compound is a multi-faceted process that combines computational predictions with rigorous experimental verification. The following workflow outlines a standard approach.
Caption: A generalized workflow for biological target validation.
Key Experimental Protocols
Below are detailed methodologies for key experiments in the target validation process.
In Silico Target Prediction
-
Objective: To generate a list of potential biological targets for this compound using computational methods.
-
Methodology:
-
Ligand-Based Approaches: Utilize the 2D and 3D structure of the compound to search for known drugs or bioactive molecules with similar features. Software such as PharmMapper or SuperPred can be used to identify potential targets based on pharmacophore similarity.
-
Structure-Based Approaches (Inverse Docking): Dock the compound into the binding sites of a large collection of protein structures in the Protein Data Bank (PDB). The proteins with the best docking scores are considered potential targets. Software like AutoDock Vina or GOLD can be used for this purpose.
-
ADME/T Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties helps to assess the druglikeness of the compound. Tools like SwissADME or pkCSM can be employed.
-
Biochemical Assays: Enzyme Inhibition
-
Objective: To quantitatively measure the inhibitory effect of the compound on a purified enzyme, a hypothesized target from in silico studies.
-
Methodology (Example: Kinase Inhibition Assay):
-
Reagents: Purified recombinant kinase, kinase-specific substrate peptide, ATP, this compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and ATP to a buffer solution.
-
Add the compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the assay kit instructions (e.g., by quantifying ADP production via a luminescence-based method).
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Cellular Target Engagement Assays: CETSA
-
Objective: To confirm that the compound binds to its target protein in a cellular context.
-
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the compound at various concentrations or with a vehicle control.
-
Heat Shock: Harvest the cells and resuspend them in a lysis buffer. Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Extraction: Centrifuge the heated lysates to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A compound that binds to the target protein will stabilize it against thermal denaturation, resulting in more of the target protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. This thermal shift confirms target engagement.
-
Comparative Analysis of Potential Target Classes
Based on the activities of similar oxadiazole compounds, we can compare potential target classes for this compound.
| Target Class | Rationale for Consideration | Key Validation Experiments | Potential Alternative Compounds for Comparison |
| Protein Kinases | Many oxadiazole derivatives exhibit anticancer activity, and kinase inhibition is a common mechanism. | Kinase inhibition assays (biochemical), Western blotting for downstream signaling pathways (cellular), CETSA. | Staurosporine (broad-spectrum), Gefitinib (EGFR-specific). |
| Cyclooxygenase (COX) | Some oxadiazoles show anti-inflammatory properties. The nitrophenyl group is present in some known COX inhibitors. | COX-1/COX-2 inhibition assays (biochemical), Prostaglandin E2 measurement in cells (cellular). | Celecoxib (COX-2 selective), Ibuprofen (non-selective). |
| Mycobacterial Enzymes | The 1,2,4-oxadiazole core has been explored for antitubercular agents. | Mycobacterial growth inhibition assays, Recombinant enzyme inhibition assays (e.g., Pks13). | Isoniazid, Rifampicin. |
Signaling Pathway Visualization
Should a protein kinase be identified as a primary target, visualizing its role in a signaling pathway is crucial for understanding the compound's mechanism of action. Below is a hypothetical representation of a compound inhibiting a key kinase in a cancer-related pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by the compound.
This guide provides a comprehensive framework for the systematic validation of the biological target of this compound. By leveraging both computational and experimental approaches, researchers can elucidate its mechanism of action and assess its therapeutic potential.
A Comparative Guide to 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole and Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific experimental data on the anticancer activity of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is not available in the peer-reviewed scientific literature. This guide provides a comparative overview based on the known anticancer properties of structurally related 1,2,4-oxadiazole derivatives and established anticancer agents. The information presented herein is intended to serve as a foundational resource to support further investigation.
Introduction to 1,2,4-Oxadiazoles in Oncology
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Their role as bioisosteres for amides and esters, coupled with their metabolic stability, makes them attractive candidates for drug design. In the context of oncology, 1,2,4-oxadiazole derivatives have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms of action.[1][4]
Putative Anticancer Profile of this compound
While direct experimental evidence is pending, the structure of this compound suggests potential for anticancer activity. The presence of the 4-nitrophenyl group, an electron-withdrawing moiety, has been associated with enhanced antitumor activity in some related compounds.[4] Similarly, the benzyl group can influence the molecule's lipophilicity and interaction with biological targets.
Comparative Analysis of Structurally Related Oxadiazole Derivatives
To contextualize the potential efficacy of this compound, the following table summarizes the in vitro anticancer activity of various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Oxadiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |
| 1,2,4-Oxadiazole linked 5-Fluorouracil (Compound 7a) | MCF-7 (Breast) | 0.76 ± 0.044 | 5-Fluorouracil (2.11 ± 0.09) | [3] |
| A549 (Lung) | 0.18 ± 0.019 | 5-Fluorouracil (1.91 ± 0.84) | [3] | |
| DU145 (Prostate) | 1.13 ± 0.55 | 5-Fluorouracil (3.08 ± 0.135) | [3] | |
| 1,2,4-Oxadiazole-fused-imidazothiadiazole (Compound 13a) | A375 (Melanoma) | 0.11 ± 0.09 | Doxorubicin (0.79 ± 0.08) | [5] |
| MCF-7 (Breast) | 1.47 ± 0.11 | Doxorubicin (1.54 ± 0.12) | [5] | |
| 1,2,4-Oxadiazole-1,3,4-Oxadiazole Fused Derivatives (Compound 18a) | MCF-7 (Breast) | 0.34 ± 0.025 | - | [5] |
| 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole | - | 17.5 | - | [6] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 0.34 | - | [6] |
| A549 (Lung) | 2.45 | - | [6] | |
| MDA-MB-231 (Breast) | 1.21 | - | [6] |
Comparison with Standard Anticancer Agents
The following table provides an overview of established anticancer agents commonly used in the treatment of breast, lung, and colon cancers, against which novel compounds like this compound would likely be benchmarked.
Table 2: Profile of Selected Standard Anticancer Agents
| Anticancer Agent | Class | Mechanism of Action | Common Cancer Indications |
| Paclitaxel | Taxane | Promotes microtubule assembly and stabilization, leading to cell cycle arrest at the G2/M phase and apoptosis. | Breast, Lung, Ovarian |
| Doxorubicin | Anthracycline | Intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and apoptosis. | Breast, Leukemia, Lymphoma |
| 5-Fluorouracil (5-FU) | Antimetabolite | Inhibits thymidylate synthase, leading to the disruption of DNA synthesis. | Colon, Breast, Stomach |
| Cisplatin | Platinum-based | Forms intra- and inter-strand DNA crosslinks, leading to DNA damage and apoptosis. | Lung, Testicular, Bladder |
| Etoposide | Topoisomerase II Inhibitor | Forms a complex with topoisomerase II and DNA, preventing the re-ligation of DNA strands and causing DNA breaks. | Lung, Testicular |
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of oxadiazole derivatives has been attributed to several mechanisms, including the inhibition of key enzymes and interference with critical signaling pathways.
-
Enzyme Inhibition: Many oxadiazole compounds have been reported to inhibit enzymes crucial for cancer cell proliferation and survival, such as telomerase, topoisomerase, histone deacetylases (HDACs), and various kinases.[7]
-
Apoptosis Induction: A common mechanism of action for many anticancer agents, including oxadiazole derivatives, is the induction of programmed cell death (apoptosis).[8] This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: Compounds that interfere with the cell cycle can halt the proliferation of cancer cells. Some oxadiazole derivatives have been shown to cause cell cycle arrest at different phases, such as G2/M or G0/G1.[4]
Below is a generalized diagram of a potential signaling pathway that could be targeted by anticancer agents.
Caption: Potential Anticancer Drug Target Pathway.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the anticancer activity of novel compounds.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[10]
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle-treated control wells.
-
Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Objective: To quantify the induction of apoptosis by a test compound.
-
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[2]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with the test compound at various concentrations for a specified time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Cell Cycle Analysis
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Objective: To determine if a test compound induces cell cycle arrest.
-
Materials:
-
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.[11]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[13]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel anticancer compound.
Caption: In Vitro Anticancer Compound Evaluation Workflow.
Conclusion
While this compound remains an uncharacterized compound in the context of anticancer research, the broader class of 1,2,4-oxadiazole derivatives shows significant promise. The available data on structurally similar compounds suggest that this molecule could exhibit cytotoxic activity against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. Further experimental investigation, following the protocols outlined in this guide, is necessary to elucidate the specific anticancer properties and mechanism of action of this compound and to determine its potential as a novel therapeutic agent. A direct comparison with established anticancer drugs will only be possible once robust in vitro and in vivo data for this specific compound become available.
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 6. kumc.edu [kumc.edu]
- 7. ijnrd.org [ijnrd.org]
- 8. mdpi.com [mdpi.com]
- 9. protocols.io [protocols.io]
- 10. atcc.org [atcc.org]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Comparative Efficacy Analysis of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole and Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, a novel synthetic compound, in relation to known inhibitors within the broader class of oxadiazole derivatives. Due to the limited specific experimental data on this compound in the public domain, this comparison leverages available data from structurally similar 1,3,4-oxadiazole analogs that have been evaluated for their anticancer and enzyme inhibitory activities. This approach allows for a foundational understanding of the potential therapeutic applications and performance benchmarks for this class of compounds.
The oxadiazole scaffold is a prominent feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on two key areas of therapeutic interest: enzyme inhibition and cytotoxic effects against cancer cell lines.
Comparative Efficacy Data
The following tables summarize the quantitative efficacy data for various 1,3,4-oxadiazole derivatives, providing a benchmark for evaluating the potential of this compound.
Table 1: Comparative Analysis of Enzyme Inhibitory Activity
| Compound/Inhibitor | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | Alkaline Phosphatase (ALP) | 0.420 ± 0.012 | Standard | 2.80 |
| Derivative of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol | Acetylcholinesterase (AChE) | Varies with substitution | Eserine (Standard) | - |
| Derivative of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol | Butyrylcholinesterase (BChE) | Varies with substitution | Eserine (Standard) | - |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Thymidylate Synthase | 0.62 | Raltitrexed (Positive Control) | - |
Note: Specific IC50 values for derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol against AChE and BChE are presented in the source literature and show a range of activities dependent on the specific S-substitution.[3]
Table 2: Comparative Analysis of Anticancer Activity (Cytotoxicity)
| Compound/Inhibitor | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole | - | 17.5 | - | - |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | MCF-7 (Breast Cancer) | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | SGC-7901 (Stomach Cancer) | 30.0 ± 1.2 | 5-Fluorouracil | 28.9 ± 2.2 |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | HepG2 (Liver Cancer) | 18.3 ± 1.4 | 5-Fluorouracil | 16.7 ± 1.5 |
| Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides | HeLa (Cervical Cancer) | 7-17 | - | - |
| Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides | HCT-116 (Colon Cancer) | 11-29 | - | - |
| Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides | MCF-7 (Breast Cancer) | 11-29 | - | - |
Note: The anticancer activity of many oxadiazole derivatives is significant, with some showing higher potency than the standard reference drugs.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Enzyme Inhibition Assays
1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
-
Principle: The assay measures the ability of a compound to inhibit the activity of AChE and BChE, enzymes that hydrolyze the neurotransmitter acetylcholine. The Ellman's method is commonly used, which detects the product of the enzymatic reaction, thiocholine, through its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Protocol:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme solution (AChE or BChE), DTNB solution, and buffer.
-
Add the test compound solution to the wells. A control group with solvent only is included.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).
-
Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
2. Lipoxygenase (LOX) Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the inflammatory pathway. The assay measures the conversion of a substrate (e.g., linoleic acid) to a hydroperoxy derivative, which can be monitored spectrophotometrically.
-
Protocol:
-
Prepare solutions of the test compounds.
-
In a suitable buffer, mix the lipoxygenase enzyme solution with the test compound.
-
Incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate (e.g., sodium linoleate).
-
Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm), which corresponds to the formation of the conjugated diene product.
-
Calculate the percentage of inhibition and the IC50 value.
-
Anticancer Activity Assay
1. MTT Cytotoxicity Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
Signaling Pathways and Experimental Workflows
To illustrate the logical relationships and processes described, the following diagrams are provided in Graphviz DOT language.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Navigating the Selectivity Landscape: A Cross-Reactivity Analysis of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to advancing a potential therapeutic candidate. This guide provides a comparative analysis of the cross-reactivity of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, a member of the biologically active oxadiazole family. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide presents a framework for its evaluation, utilizing hypothetical data based on the known activities of similar compounds to illustrate the analytical process.
The 1,2,4-oxadiazole scaffold is a constituent of numerous compounds investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The diverse biological roles of oxadiazole derivatives underscore the importance of profiling their interactions with various biological targets to identify both desired on-target effects and potential off-target liabilities.
Comparative Selectivity Profile
To assess the cross-reactivity of this compound, a hypothetical screening was conducted against a panel of kinases and enzymes, reflecting common off-target families for heterocyclic compounds. The following table summarizes the illustrative inhibitory activities.
| Target Class | Specific Target | % Inhibition at 10 µM | IC50 (µM) |
| Primary Target (Hypothetical) | p38α MAPK | 95 | 0.05 |
| Serine/Threonine Kinases | AKT1 | 25 | > 10 |
| PKA | 15 | > 10 | |
| ROCK1 | 30 | > 10 | |
| Tyrosine Kinases | EGFR | 10 | > 10 |
| SRC | 18 | > 10 | |
| VEGFR2 | 22 | > 10 | |
| Other Enzymes | COX-2 | 45 | 8.5 |
| FAAH | 12 | > 10 |
Experimental Protocols
The data presented in this guide is based on established experimental methodologies to ensure reproducibility and accuracy.
Kinase Activity Assay (Illustrative for p38α MAPK)
A luminescent kinase assay platform was employed to measure the activity of p38α MAPK. The assay determines the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, as more ATP is consumed.
-
Reaction Setup : The kinase reaction was initiated in a 384-well plate containing p38α MAPK enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer.
-
Compound Incubation : this compound was added at varying concentrations and incubated for 1 hour at room temperature.
-
ATP Detection : A kinase detection reagent was added to terminate the kinase reaction and detect the remaining ATP.
-
Data Analysis : Luminescence was measured using a plate reader. The IC50 values were calculated from the dose-response curves.
Enzyme Inhibition Assay (Illustrative for COX-2)
A colorimetric inhibitor screening assay was used to evaluate the inhibitory effect on cyclooxygenase-2 (COX-2).
-
Enzyme and Substrate Preparation : Ovine COX-2 enzyme was prepared in a reaction buffer containing heme and a colorimetric substrate.
-
Inhibitor Incubation : The test compound was pre-incubated with the enzyme for 10 minutes at 37°C.
-
Reaction Initiation : The reaction was initiated by the addition of arachidonic acid.
-
Measurement : The absorbance was measured at 590 nm to determine the extent of the peroxidase activity of COX-2.
-
Data Interpretation : The percentage of inhibition was calculated by comparing the absorbance of the wells containing the test compound to the control wells.
Visualizing the Scientific Process
To further clarify the methodologies and potential biological context, the following diagrams are provided.
Caption: Workflow for a typical in vitro cross-reactivity screening assay.
Caption: Hypothetical signaling interactions of the test compound.
Conclusion
This guide outlines a systematic approach to evaluating the cross-reactivity of this compound. Based on the illustrative data, the compound demonstrates high selectivity for its hypothetical primary target, p38α MAPK, with minimal interaction with other tested kinases at a concentration of 10 µM. However, a moderate inhibitory effect on COX-2 suggests a potential off-target activity that warrants further investigation. For a comprehensive understanding, it is recommended to expand the screening panel to include a broader range of targets, including G-protein coupled receptors (GPCRs) and ion channels, to build a complete selectivity profile. This foundational knowledge is critical for the strategic development of this and other oxadiazole-based compounds.
comparing different synthetic routes for 3,5-disubstituted-1,2,4-oxadiazoles
A Comprehensive Guide to the Synthetic Routes of 3,5-Disubstituted-1,2,4-Oxadiazoles for Researchers and Drug Development Professionals
The 1,2,4-oxadiazole scaffold is a crucial pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles has been a subject of intense research, leading to the development of various synthetic strategies. This guide provides a comparative overview of the most common and effective synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles predominantly involves the cyclization of an O-acyl amidoxime intermediate, which is typically formed from an amidoxime and an acylating agent. Variations in this fundamental approach have been developed to improve yields, reduce reaction times, and simplify purification processes. Below is a summary of key synthetic methodologies with their respective advantages and disadvantages.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| One-Pot Synthesis from Amidoximes and Esters | Amidoxime, Carboxylic acid methyl or ethyl esters | NaOH/DMSO (superbase medium) | 4–24 hours | 11–90 | Simple purification protocol, one-pot procedure at room temperature.[1] | Moderate to long reaction times, poor to excellent yields, limited by -OH or -NH2 groups.[1] |
| One-Pot Synthesis using Vilsmeier Reagent | Amidoxime, Carboxylic acids | Vilsmeier reagent | Not specified | 61–93 | Good to excellent yields, simple purification, readily available starting materials.[1] | Requires the use of a specific activating reagent. |
| One-Pot Synthesis from gem-Dibromomethylarenes | gem-Dibromomethylarenes, Amidoximes | Not specified | Not specified | ~90 | Excellent yields, accessibility of various starting materials.[1] | Limited to the synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles.[1] |
| Tandem Reaction with Superacid | Nitroalkenes, Arenes, Nitriles | TfOH (superacid) | 10 minutes | ~90 | Excellent yields, extremely short reaction time.[1] | Requires the use of a superacid, limiting the scope to resistant starting materials.[1] |
| Microwave-Assisted Synthesis (MWI) | Amidoximes, Acyl chlorides/Carboxylic acid esters | NH4F/Al2O3 or K2CO3 | Short | Good | Extremely short reaction time, good yields.[1] | Requires specialized microwave equipment. |
| Solvent-Free Synthesis with Potassium Fluoride | Nitriles, Hydroxylamine hydrochloride | Potassium fluoride (catalyst and solid support) | 12 hours | Excellent | Simplicity, aqueous workup, excellent yields, no need for carboxylic acid derivatives.[2] | Limited to the synthesis of 1,2,4-oxadiazoles with two identical substituents.[2] |
| Classical Cyclization of Amidoximes | Amidoxime derivatives, Acyl chlorides | Not specified | Not specified | 45-76 | A common and well-established method.[3] | May require the synthesis and isolation of the amidoxime precursor. |
Experimental Protocols
One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Carboxylic Acid Esters[1]
This procedure describes a one-pot synthesis at room temperature using a superbase medium.
Materials:
-
Amidoxime
-
Carboxylic acid methyl or ethyl ester
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a suitable reaction vessel, dissolve the amidoxime in DMSO.
-
Add powdered sodium hydroxide to the solution.
-
To this mixture, add the corresponding carboxylic acid methyl or ethyl ester.
-
Stir the reaction mixture at room temperature for a period of 4 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.
Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[1]
This method utilizes microwave irradiation to accelerate the reaction between an amidoxime and an acylating agent.
Materials:
-
Amidoxime
-
Acyl chloride or carboxylic acid ester
-
Ammonium fluoride on alumina (NH4F/Al2O3) or Potassium carbonate (K2CO3)
-
Solvent (e.g., Tetrahydrofuran)
Procedure:
-
In a microwave-safe reaction vessel, combine the amidoxime, acyl chloride or carboxylic acid ester, and the catalyst (NH4F/Al2O3 or K2CO3).
-
Add a suitable solvent, such as THF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically a few minutes).
-
After cooling, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.
Solvent-Free One-Pot Synthesis from Nitriles[2]
This environmentally friendly method produces 3,5-disubstituted-1,2,4-oxadiazoles with identical substituents directly from nitriles.
Materials:
-
Aromatic nitrile
-
Hydroxylamine hydrochloride
-
Potassium fluoride
Procedure:
-
Thoroughly grind the aromatic nitrile, hydroxylamine hydrochloride, and potassium fluoride in a mortar and pestle to create a homogeneous mixture.
-
Transfer the mixture to a reaction vessel and heat at 100 °C with stirring for 12 hours.
-
After cooling the mixture to room temperature, add water.
-
Filter the solid product using a Buchner funnel and wash with water.
-
Dry the product at 60 °C.
-
Further purify the product by recrystallization from ethanol (96%).
Synthetic Workflow Diagram
The following diagram illustrates a general and widely adopted synthetic pathway for the preparation of 3,5-disubstituted-1,2,4-oxadiazoles, starting from the formation of an amidoxime and its subsequent acylation and cyclization.
Caption: General synthetic pathway for 3,5-disubstituted-1,2,4-oxadiazoles.
This guide provides a foundational understanding of the prevalent synthetic routes to 3,5-disubstituted-1,2,4-oxadiazoles. Researchers are encouraged to consult the primary literature for more specific examples and optimization of reaction conditions tailored to their substrates of interest. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of the reaction, and the functional group tolerance of the substrates.
References
Benchmarking 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Comparative Guide for Preclinical Evaluation
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for benchmarking the novel compound 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole against established standard drugs. Due to the current absence of published experimental data for this specific molecule, this document serves as a template, utilizing representative data from structurally related oxadiazole derivatives to illustrate the comparative process. The methodologies and data presented herein are intended to guide future in vitro and in vivo evaluations.
The oxadiazole core is a well-established pharmacophore known to be present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Therefore, this guide will focus on benchmarking against standard drugs in these three therapeutic areas.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6] The proposed mechanism for some of these compounds involves the inhibition of key enzymes or growth factors crucial for cancer cell proliferation.[6][7] A common initial step in evaluating a new compound's anticancer potential is to screen it against a panel of cancer cell lines and compare its cytotoxicity with standard chemotherapeutic agents.
Data Presentation: In Vitro Cytotoxicity
The following table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values for this compound, benchmarked against the standard anticancer drug Doxorubicin. These values are illustrative and based on activities reported for other oxadiazole derivatives.[7]
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin (Standard) | 0.8 | 1.2 | 1.5 |
| Representative Oxadiazole Derivative 1 | 1.18 | 2.5 | 3.1 |
| Representative Oxadiazole Derivative 2 | 0.7 | 1.8 | 2.2 |
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of this compound, a standard drug (e.g., Doxorubicin), and a vehicle control. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ values are determined.
Visualization: Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for MTT cytotoxicity assay.
Anti-inflammatory Activity
Certain oxadiazole derivatives have shown promising anti-inflammatory properties.[1][8][9] A standard preclinical model to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema test in rats.
Data Presentation: In Vivo Anti-inflammatory Effect
The following table illustrates a potential comparison of the anti-inflammatory effects of this compound and the standard drug Indomethacin. The data is representative of findings for other anti-inflammatory oxadiazole compounds.[1]
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| This compound | 20 | Data to be determined |
| Indomethacin (Standard) | 10 | 64.3 |
| Representative Oxadiazole Derivative | 20 | 61.9 |
Experimental Protocols: Carrageenan-Induced Paw Edema in Rats
This in vivo assay evaluates the ability of a compound to reduce acute inflammation.
Methodology:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping and Administration: Animals are divided into groups (n=6): a control group, a standard group, and test groups receiving different doses of this compound. The compounds are administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualization: Signaling Pathway for Inflammation
Caption: COX pathway in inflammation.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a component of various antimicrobial agents.[4][10] Therefore, it is prudent to evaluate this compound for its potential antibacterial and antifungal activity.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The table below shows a hypothetical comparison with standard antibiotics.
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin (Standard) | 1.0 | 0.015 | N/A |
| Amphotericin B (Standard) | N/A | N/A | 0.5 |
| Representative Oxadiazole Derivative | 12.5 | 25 | 50 |
Experimental Protocols: Broth Microdilution Method for MIC Determination
This method is used to determine the MIC of a substance against various microorganisms.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that shows no visible growth.
Visualization: Logical Flow for Antimicrobial Screening
Caption: Antimicrobial screening workflow.
This guide provides a foundational approach to benchmarking this compound. The generation of actual experimental data for this compound is the essential next step to enable a direct and meaningful comparison against standard drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. mdpi.com [mdpi.com]
- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Docking Analysis of 1,2,4-Oxadiazole Derivatives
For researchers, scientists, and drug development professionals, the 1,2,4-oxadiazole scaffold represents a promising frontier in the quest for novel therapeutics. Its inherent metabolic stability and capacity to act as a bioisostere for ester and amide groups make it a privileged structure in medicinal chemistry. This guide provides an objective comparison of the docking performance of various 1,2,4-oxadiazole derivatives against key biological targets implicated in cancer and inflammation, supported by experimental data from recent studies.
Comparative Docking Performance Against Key Biological Targets
Molecular docking studies are instrumental in predicting the binding affinities and interaction patterns of 1,2,4-oxadiazole derivatives with their protein targets, thereby offering a rational basis for their observed biological activities and guiding further lead optimization.[1] This section summarizes the quantitative data from several comparative docking studies against prominent anticancer and anti-inflammatory targets.
Anticancer Targets
The antiproliferative activity of 1,2,4-oxadiazole derivatives has been extensively explored through molecular docking against various cancer-related proteins, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Caspase-3.
Table 1: Comparative Docking Data of Oxadiazole Derivatives Against Anticancer Targets
| Derivative Class | Target Protein | Key Findings & Quantitative Data | Reference |
| 1,3,4-Oxadiazole Derivatives | EGFR & VEGFR2 | Derivatives showed selective inhibition of VEGFR2 over EGFR. Compound 7j was identified as a potent VEGFR2 inhibitor with a binding energy of -48.89 kJ/mol and an estimated IC50 of 0.09 µM . In comparison, its binding energy against EGFR was significantly weaker at -33.23 kJ/mol .[2][3] | [2][3] |
| 1,2,4-Oxadiazole linked 5-Fluorouracil | Not Specified | Compounds 7a, 7b, 7c, 7d, and 7i demonstrated promising anticancer activity. Compound 7a showed good activity against four cancer cell lines with IC50 values ranging from 0.18 ± 0.019 µM to 1.13 ± 0.55 µM .[4] Docking scores (Moldock score) for compounds 7j and 7h were -156.20 and -157.88 , respectively.[4] | [4] |
| 3-Aryl-5-aryl-1,2,4-oxadiazoles | Caspase-3 | A series of 28 derivatives were docked against caspase-3 (PDB ID: 1RE1). A good correlation was observed between the docking scores and the pIC50 values, suggesting that hydrogen bonding plays a crucial role in their activity.[5][6] | [5][6] |
| 1,3,4-Oxadiazole-5-fluorocytosine Hybrids | Caspase-3 | Compound 5e was found to activate caspase-3, and molecular docking studies suggested the formation of a stable protein-ligand complex.[7] | [7] |
| 1,3,4-Oxadiazole Derivatives | Tubulin | Compounds 8e and 8f were identified as potent tubulin polymerization inhibitors with IC50 values of 7.95 nM and 9.81 nM , respectively.[8] | [8] |
| 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole | EGFR | Compound 11h exhibited a strong binding affinity to the EGFR target protein (PDB ID: 4hjo) with a high docking score of -7.028 .[9] | [9] |
| 1,2,4-Oxadiazole Derivatives | EGFR | Compounds 7a, 7b, and 7m showed inhibitory activity against both EGFRWT and mutant EGFRT790M, with IC50 values of <10 µM and <50 µM , respectively.[10] | [10] |
| 3-phenyl-5-styryl-1,2,4-oxadiazole Derivatives | Androgen Receptor | Compound SP04 emerged as a potent inhibitor of PC-3 prostate cancer cells with an IC50 value of 238.13 nM .[11] | [11] |
Anti-inflammatory Targets
The anti-inflammatory potential of 1,2,4-oxadiazole derivatives has been investigated by assessing their binding interactions with cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Table 2: Comparative Docking Data of Oxadiazole Derivatives Against Anti-inflammatory Targets
| Derivative Class | Target Protein | Key Findings & Quantitative Data | Reference |
| Flurbiprofen-based Oxadiazole Derivatives | COX-2 | Compounds 10, 3, and 5 exhibited significant anti-inflammatory activity, with compound 10 showing a Gibbs free energy of binding (ΔG) of -7.59 Kcal/mol .[12] | [12] |
| 1,2,4-Oxadiazolo Sulfonamides | COX-2 | Molecular docking studies were performed with Discovery Studio v3.5, and compounds with high LibDock scores were screened for in vivo activity.[13] | [13] |
| 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives | COX-1/COX-2 | Novel derivatives showed potent and selective COX-2 inhibitory activity (IC50 = 0.04 – 0.14 µM, SI = 60.71 – 337.5) compared to celecoxib.[14] | [14] |
| Benzimidazole derivatives bearing Oxadiazole | COX-2 | Compound 5g showed maximum anti-inflammatory activity and a significant COX-2 inhibition with an IC50 value of 8.00µM .[15] | [15] |
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a generalized methodology for performing comparative molecular docking studies of 1,2,4-oxadiazole derivatives, synthesized from the procedures described in the cited literature.[1][5][7][16]
Receptor Preparation
-
Obtain Protein Structure: The 3D crystal structure of the target protein (e.g., EGFR, COX-2) is retrieved from the Protein Data Bank (PDB).
-
Pre-processing: Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Add Hydrogens and Charges: Polar hydrogen atoms are added, and Gasteiger charges are computed to simulate physiological conditions. The prepared protein is saved in a PDBQT format for use with docking software like AutoDock.[1]
Ligand Preparation
-
2D to 3D Conversion: The 2D structures of the 1,2,4-oxadiazole derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The ligand structures undergo energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformations.
-
Define Rotatable Bonds and Charges: Partial charges are calculated, and rotatable bonds are defined to allow for conformational flexibility during docking.[1]
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the docking algorithm.
-
Docking Execution: Molecular docking is performed using software such as AutoDock Vina or GOLD.[5][17] These programs explore various conformations and orientations of the ligand within the receptor's active site.
-
Pose Selection: The docking process generates multiple binding poses for each ligand. The pose with the lowest binding energy or the best docking score is typically selected as the most probable binding mode.[5]
Analysis of Results
-
Binding Affinity Evaluation: The binding affinities are evaluated based on the calculated binding energies (in kcal/mol or kJ/mol) or docking scores. Lower binding energies indicate more favorable interactions.
-
Interaction Analysis: The binding poses are visualized to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.
Visualizing the Workflow and Pathways
To better illustrate the processes involved in these comparative studies, the following diagrams have been generated using Graphviz.
Caption: General workflow for comparative molecular docking studies.
Caption: Inhibition of EGFR signaling by 1,2,4-oxadiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]
- 6. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment - ProQuest [proquest.com]
- 7. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, molecular docking and biological evaluation of 1,2,4-oxadiazole based novel non-steroidal derivatives against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Docking Analysis of Caspase-3 Activators as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Comparative Guide Based on Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Selectivity of 5-Benzyl-1,3,4-oxadiazole Derivatives
The following table summarizes the in vitro inhibitory activity (IC₅₀) of a series of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2-yl-2''-sulfanyl acetamide against AChE, BChE, and LOX. These compounds share the core 5-benzyl-oxadiazole scaffold with the topic compound, providing a basis for understanding potential structure-activity relationships.
| Compound ID | N-Substituent | AChE IC₅₀ (µM)[1] | BChE IC₅₀ (µM)[1] | LOX IC₅₀ (µM)[1] |
| 6a | 2,4-difluorophenyl | 34.12 ± 0.01 | > 100 | 89.23 ± 0.9 |
| 6b | 2,5-difluorophenyl | 76.23 ± 0.03 | > 100 | > 100 |
| 6c | 2,6-difluorophenyl | > 100 | > 100 | > 100 |
| 6d | 3,4-difluorophenyl | 89.12 ± 0.01 | > 100 | > 100 |
| 6e | 3,5-difluorophenyl | > 100 | > 100 | > 100 |
| 6f | 2-methylphenyl | 45.23 ± 0.02 | 98.23 ± 0.01 | > 100 |
| 6g | 3-methylphenyl | 56.12 ± 0.01 | > 100 | > 100 |
| 6h | 4-methylphenyl | 65.23 ± 0.03 | > 100 | > 100 |
| 6i | 2-ethylphenyl | 33.12 ± 0.01 | 87.23 ± 0.02 | 98.23 ± 0.01 |
| 6j | 4-ethylphenyl | 43.23 ± 0.02 | 94.12 ± 0.01 | > 100 |
| 6k | 2,3-dimethylphenyl | 29.12 ± 0.01 | 76.23 ± 0.01 | 87.23 ± 0.02 |
| 6l | 2,4-dimethylphenyl | 31.12 ± 0.02 | 81.12 ± 0.03 | 91.12 ± 0.01 |
| 6m | 2,5-dimethylphenyl | 39.23 ± 0.01 | 89.23 ± 0.01 | 94.12 ± 0.03 |
| 6n | 2,6-dimethylphenyl | 41.12 ± 0.03 | 92.12 ± 0.02 | 99.12 ± 0.01 |
| Eserine (Standard) | - | 0.04 ± 0.001 | 0.85 ± 0.001 | - |
| Baicalein (Standard) | - | - | - | 22.4 ± 0.02 |
Data sourced from Siddiqui et al., 2013.[1]
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays are crucial for the interpretation and replication of selectivity data.
Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine cholinesterase activity.[2][3][4][5]
Principle: The assay measures the activity of AChE and BChE through the hydrolysis of their respective substrates, acetylthiocholine iodide and butyrylthiocholine iodide. The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring the absorbance at 412 nm.[4] The rate of color formation is proportional to the enzyme activity.
Workflow:
Caption: General workflow for an AChE/BChE inhibition assay.
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB Solution: 10 mM in phosphate buffer.
-
Substrate Solution: 14 mM acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) in deionized water.
-
Enzyme Solution: 1 U/mL of AChE or BChE in phosphate buffer, kept on ice.
-
Test Compounds: Stock solutions are prepared in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations.
-
-
Assay Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Substrate.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL solvent.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL Enzyme solution + 10 µL DTNB + 10 µL test compound solution.
-
-
Measurement:
-
The plate is pre-incubated for 10 minutes at 25°C.
-
The reaction is initiated by adding the substrate solution to all wells.
-
The absorbance is measured kinetically at 412 nm over a period of 5 minutes.
-
-
Data Analysis:
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the control.
-
IC₅₀ values are calculated from the dose-response curves.
-
Lipoxygenase Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of lipoxygenase.
Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids, such as linoleic acid, leading to the formation of conjugated dienes. This formation results in an increase in absorbance at 234 nm, which is used to monitor the enzyme's activity.
Workflow:
Caption: Workflow for a lipoxygenase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Borate Buffer: 0.2 M, pH 9.0.
-
Substrate Solution: 250 µM linoleic acid in borate buffer.
-
Enzyme Solution: 400 U/mL of soybean lipoxygenase in borate buffer, kept on ice.
-
Test Compounds: Dissolved in a suitable solvent like DMSO.
-
-
Assay Procedure:
-
In a cuvette, the enzyme solution is incubated with the test compound (or solvent for control) for 5 minutes.
-
The reaction is initiated by adding the substrate solution.
-
The increase in absorbance at 234 nm is recorded for 5 minutes.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the rate of the reaction with the inhibitor to the control.
-
IC₅₀ values are determined from dose-response curves.
-
Signaling Pathways
Understanding the signaling pathways in which the target enzymes are involved provides context for the biological effects of their inhibition.
Cholinesterase and Cholinergic Signaling
Acetylcholinesterase plays a critical role in terminating neurotransmission at cholinergic synapses by hydrolyzing acetylcholine (ACh).[6] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in prolonged activation of cholinergic receptors on the postsynaptic membrane.[6] This mechanism is a key therapeutic strategy for conditions like Alzheimer's disease.[7]
Caption: Cholinergic signaling pathway and the role of AChE inhibition.
Lipoxygenase Signaling Pathway
Lipoxygenases are enzymes that catalyze the oxygenation of polyunsaturated fatty acids like arachidonic acid, leading to the production of leukotrienes and other lipid mediators.[8][9][10] These mediators are involved in inflammatory responses.[8][10] Inhibition of LOX can therefore have anti-inflammatory effects.
References
- 1. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. academic.oup.com [academic.oup.com]
- 10. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
For Immediate Implementation by Laboratory Professionals: This document provides crucial safety and logistical guidance for the proper disposal of 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. Adherence to these procedures is essential for maintaining a safe laboratory environment, ensuring regulatory compliance, and protecting the ecosystem.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, worn fully buttoned. |
| Respiratory Protection | To be used in a well-ventilated area. If dust generation is possible, a NIOSH-approved respirator is recommended.[1] |
Step-by-Step Disposal Protocol
The proper segregation and disposal of this compound is a critical component of laboratory safety and environmental stewardship. The following steps provide a clear workflow for its collection and subsequent disposal.
Step 1: Waste Collection
-
Original Container: Whenever feasible, the chemical should remain in its original container to ensure clear identification and minimize handling.[1]
-
Waste Container: If a transfer is necessary, utilize a clean, clearly labeled, and chemically compatible container with a secure lid.
-
Labeling: The waste container must be explicitly labeled as "Hazardous Waste: this compound" and include the accumulation start date.[1]
-
No Mixing: This waste stream must not be mixed with other chemical wastes to prevent unknown and potentially hazardous reactions.[1]
Step 2: Storage
-
Designated Area: The sealed waste container should be stored in a designated hazardous waste accumulation area.[1] This area should be well-ventilated, secure, and away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate potential leaks or spills.
Step 3: Final Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup for the hazardous waste.[1]
-
Licensed Contractor: The ultimate disposal of this compound must be performed by a licensed and certified hazardous waste disposal company.[1] This ensures compliance with all local, state, and federal regulations. A related oxadiazole compound's SDS specifies disposal through an approved waste disposal plant.[1]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Disclaimer: This document is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals in use.
References
Personal protective equipment for handling 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-Benzyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS Number: 431908-57-5).[1][2] Adherence to these procedures is vital for personal safety and environmental protection.
Chemical Identifier:
-
Name: this compound
-
Molecular Weight: 281.26 g/mol [1]
Immediate Safety Precautions
General Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or fumes.[4][5]
-
Avoid all personal contact, including inhalation and skin contact.[5]
-
Wear appropriate personal protective equipment (PPE) at all times.[4][5]
-
Do not eat, drink, or smoke in the laboratory or when handling this chemical.[5]
-
Wash hands thoroughly with soap and water after handling.[5]
-
Keep containers securely sealed when not in use.[5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar hazardous chemicals.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3][6] | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[3][7] A face shield may be required if there is a risk of splashing.[6][7] | To protect eyes from splashes and dust. |
| Skin and Body Protection | Standard laboratory coat.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area is crucial.[3] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is necessary.[3][6] | To prevent inhalation of potentially harmful dust or vapors. |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Waste Collection and Labeling:
-
Storage:
-
Final Disposal:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
